Ethoxysilane
Description
Structure
2D Structure
Properties
CAS No. |
18165-31-6 |
|---|---|
Molecular Formula |
C2H8OSi |
Molecular Weight |
73.15 g/mol |
InChI |
InChI=1S/C2H5OSi/c1-2-3-4/h2H2,1H3 |
InChI Key |
CWAFVXWRGIEBPL-UHFFFAOYSA-N |
SMILES |
CCO[Si] |
Canonical SMILES |
CCO[Si] |
Origin of Product |
United States |
Synthetic Methodologies for Ethoxysilane Compounds
Direct Synthesis Routes for Ethoxysilanes
The direct synthesis, also known as the Direct Process or Rochow Reaction, is a significant industrial method for producing alkoxysilanes, including ethoxysilanes. google.com This process typically involves the reaction of elemental silicon with an alcohol, such as ethanol (B145695), in the presence of a copper catalyst. google.com The reaction is generally conducted in a slurry reactor where catalytically-activated silicon particles are suspended in a high-boiling, thermally stable solvent at elevated temperatures. google.com The primary products of this reaction using ethanol are triethoxysilane (B36694) and tetrathis compound. mdpi.com
It is widely accepted that the mechanism involves the catalyst, primarily copper, interacting with silicon to form active copper silicide intermediates, particularly Cu₃Si. mdpi.com These active sites on the silicon surface then react with the alcohol. mdpi.com This chlorine-free route is of significant interest as it offers an alternative to processes that use chlorinated silanes. mdpi.com
Catalytic Approaches in Direct this compound Synthesis
The catalysts employed in the direct synthesis of ethoxysilanes are predominantly copper-based. mdpi.com Various forms of copper can be used, including copper metal, copper(I) chloride (CuCl), copper(II) oxide (CuO), and copper(I) oxide (Cu₂O). google.commdpi.com The effectiveness of these catalysts is influenced by several factors, including their particle size, method of preparation, and crystallinity. mdpi.com For instance, nanosized copper catalyst precursors have been shown to provide a high dispersion of catalytic sites on the silicon, leading to improved reaction rates and selectivity at lower temperatures. google.com
The formation of an active Cu₃Si phase is a critical step. mdpi.com Studies have shown that when a CuCl/Si mixture is pretreated under a nitrogen flow, a metallic Cu(0) phase appears between 260–500 °C, and the crucial Cu₃Si phase forms at 280–500 °C. mdpi.com
Promoters can also be introduced to enhance the reaction. The addition of hydrogen fluoride (B91410) (HF) has been observed to lead to high selectivity and a greater yield of trithis compound. mdpi.com It is theorized that the fluorine reacts with the copper to form CuF₂, which then reacts with silicon to regenerate the active amorphous Si-Cu intermetallic species. mdpi.com Using dual promoters, such as a combination of ethyl chloride and HF, can inhibit the formation of unwanted by-products. mdpi.com
Reaction Parameters and Their Influence on this compound Selectivity and Yield
The conditions under which the direct synthesis is performed have a profound impact on the outcome, particularly on the relative amounts of trithis compound and tetrathis compound produced. Key parameters include temperature, pressure, and the pretreatment of the silicon-catalyst mixture. mdpi.comresearchgate.net
Temperature is a critical variable. For example, the pretreatment temperature of a silicon-copper chloride mixture significantly affects selectivity. Pretreatment at high temperatures (above 603 K) can result in low selectivity for trimthis compound (B1233946) (a related alkoxysilane), whereas lower temperatures (below 553 K) can increase its selectivity to over 98%. mdpi.com A similar temperature dependence is observed for ethoxysilanes. Pretreatment of a CuCl/Si mixture at 240–300 °C favors the formation of trithis compound with approximately 80% selectivity. mdpi.com In contrast, higher pretreatment temperatures lead to increased selectivity towards tetrathis compound, reaching above 92%. mdpi.com
Operating the reaction under low pressure can help in removing unreacted alcohol, which in turn prevents the conversion of the desired trithis compound into the more substituted tetrathis compound. mdpi.com Under optimal conditions, yields of 85–90% for trithis compound can be achieved. mdpi.com However, using higher alcohols like ethanol can present challenges such as alcohol dehydration and dehydrogenation, especially at temperatures above 250°C, leading to the formation of alkenes and aldehydes instead of the target ethoxysilanes. google.com
| Parameter | Condition | Effect on Synthesis | Citation |
| Catalyst Pretreatment Temperature | 240–300 °C | Higher selectivity for Trithis compound (~80%) | mdpi.com |
| Catalyst Pretreatment Temperature | >300 °C | Higher selectivity for Tetrathis compound (>92%) | mdpi.com |
| Pressure | Low Pressure | Prevents conversion of trithis compound to tetrathis compound | mdpi.com |
| Promoter | Addition of HF | High selectivity and higher yield of trithis compound | mdpi.com |
| Promoter | Addition of Ethyl Chloride/HF | Inhibits by-product formation | mdpi.com |
Indirect Synthesis Pathways for this compound Derivatives
Beyond the direct synthesis from elemental silicon, several indirect methods are widely used to prepare a diverse range of this compound compounds, often starting from more reactive silicon precursors like chlorosilanes.
Alcoholysis of Chlorosilanes: Ethoxylation Reactions
One of the most common and versatile methods for synthesizing ethoxysilanes is the alcoholysis of chlorosilanes. scispace.comnii.ac.jp This reaction involves treating a chlorosilane, which can be a simple species like trichlorosilane (B8805176) (HSiCl₃) or an organochlorosilane such as methyltrichlorosilane (B1216827) (MeSiCl₃), with ethanol. scispace.comwikipedia.org The ethoxy group (-OEt) displaces the chlorine atom (-Cl) on the silicon, forming an this compound and hydrogen chloride (HCl) as a byproduct. scispace.comwikipedia.org
The general reaction is: RₙSiCl₍₄₋ₙ₎ + (4-n)EtOH → RₙSi(OEt)₍₄₋ₙ₎ + (4-n)HCl
To drive the reaction to completion and avoid side reactions, the HCl byproduct is typically removed, often by adding a tertiary amine which forms an insoluble hydrochloride salt. scispace.comresearchgate.net An alternative approach involves reacting organochlorosilanes with alkali metal alcoholates. scispace.comresearchgate.net In a typical laboratory preparation, the alcoholysis is carried out with a nitrogen sparge to help remove the generated HCl gas. scispace.com Following the reaction, the crude product can be neutralized, for example, with sodium hydrogen carbonate. scispace.com This method has been used to achieve high yields, such as 91% for methyltrithis compound. scispace.comresearchgate.net
Grignard Reagent Mediated this compound Synthesis
Grignard reagents (RMgX, where R is an alkyl or aryl group and X is a halogen) are powerful tools for forming silicon-carbon bonds, a key step in the synthesis of organoethoxysilanes. organic-chemistry.orgznaturforsch.com This method typically involves the reaction of a Grignard reagent with a tetraalkoxysilane, such as tetrathis compound (TEOS), or with a chlorosilane. organic-chemistry.orgresearchgate.net
A general reaction scheme is the silylation of an aryl Grignard reagent with TEOS: ArMgBr + Si(OEt)₄ → ArSi(OEt)₃ + MgBr(OEt)
Researchers have developed optimized conditions for these reactions to maximize the yield of the desired mono-substituted product and avoid the formation of di- and tri-arylated byproducts. organic-chemistry.org For aryl Grignard reagents, optimal conditions involve adding the reagent to an excess (e.g., 3 equivalents) of tetraethyl orthosilicate (B98303) at a low temperature, such as -30°C, in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org This approach provides a practical route to highly functionalized aryl siloxane derivatives. organic-chemistry.org Similarly, trithis compound can be used as a silylating agent when reacted with organolithium or Grignard reagents, providing a direct pathway from bromoarenes to trihydrosilylarenes. znaturforsch.com
Hydrosilylation Reactions Involving Ethoxysilanes
Hydrosilylation is a fundamental reaction in silicon chemistry that involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, most commonly a carbon-carbon double bond (C=C) in an alkene. ingentaconnect.com This reaction is a powerful method for creating silicon-carbon bonds and is extensively used to synthesize functionalized ethoxysilanes. ingentaconnect.com
The reaction is typically catalyzed by platinum complexes, with Karstedt's catalyst being a highly active and common choice. ingentaconnect.com In a typical hydrosilylation, an this compound containing a Si-H group, such as trithis compound (HSi(OEt)₃) or methyl(diethoxy)silane, reacts with an olefin. ingentaconnect.comresearchgate.net
For example: R-CH=CH₂ + HSi(OEt)₃ --(Pt catalyst)--> R-CH₂-CH₂-Si(OEt)₃
Trans-etherification Reactions for this compound Functionalization
Trans-etherification, also known as transesterification in the context of silyl (B83357) ethers, is a crucial method for modifying the alkoxy groups of ethoxysilanes. This process involves the reaction of an this compound with an alcohol, resulting in the exchange of the ethoxy group for a new alkoxy group derived from the reacting alcohol. The reaction is typically catalyzed by an acid or a base. jetir.orggoogle.com Lewis base containing catalysts have been shown to be effective for the transetherification of silyl ethers. google.com
The general reaction can be represented as:
R'Si(OEt)₃ + 3 ROH ⇌ R'Si(OR)₃ + 3 EtOH
where R' is an organic group and R is the alkyl or aryl group from the new alcohol. The equilibrium nature of the reaction often requires the removal of the ethanol byproduct to drive the reaction towards the desired product.
Enzyme-catalyzed transetherification of alkoxysilanes has also been demonstrated, offering a milder and more selective alternative to traditional chemical catalysis. mdpi.com For instance, studies have shown that certain enzymes can promote the transetherification of trimethylthis compound with alcohols like 1-octanol (B28484) or tert-butanol. mdpi.com This biocatalytic approach opens avenues for the synthesis of functionalized silanes under environmentally benign conditions. mdpi.com
A key application of transetherification is in the formation of silatranes, which are hypervalent organosilicon compounds with a characteristic cage-like structure. jetir.org This is achieved by reacting a trithis compound with a tripodal ligand, such as triethanolamine, in a suitable solvent like dry toluene (B28343). jetir.org The resulting silatranes exhibit unique chemical and physical properties due to their intramolecular coordination.
Advanced Synthetic Strategies for Complex this compound Structures
The synthesis of ethoxysilanes extends beyond simple structures to encompass complex monomers with specific functionalities and precursors for advanced materials like oligosiloxanes and Polyhedral Oligomeric Silsesquioxanes (POSS).
Synthesis of Organofunctional this compound Monomers (e.g., Pyridinyl-substituted, Alkoxy-functionalized)
The introduction of organic functional groups onto an this compound backbone allows for the tailoring of its properties for specific applications.
Pyridinyl-substituted Ethoxysilanes:
The synthesis of pyridinyl-substituted this compound monomers has been explored through several methods. tandfonline.comtandfonline.com These monomers are of interest as they can be converted into oligomeric siloxanes whose N-oxides exhibit catalytic activity. tandfonline.com
One approach involves the reaction of 3-lithiopyridine with a chlorosilane, followed by ethanolysis. tandfonline.comtandfonline.com However, this multi-step method often results in low product yields and involves handling highly moisture-sensitive intermediates. tandfonline.com A more efficient route is the reaction of 3-lithiopyridine with chloroethoxysilanes, such as MeSi(OEt)₂Cl. tandfonline.com This method can provide good yields of the monosubstituted product, though disubstitution can be a competing reaction. tandfonline.comtandfonline.com A convenient one-pot synthesis involves the in-situ formation of a Grignard reagent, 3-PyMgBr, which then reacts with an this compound like MeSi(OEt)₃. tandfonline.com While this method may give a lower yield of the desired monosubstituted product, it advantageously avoids the formation of disubstituted byproducts. tandfonline.com
| Method | Reactants | Product(s) | Yield (Mono-substituted) | Notes |
| Ethanolysis | 3-Lithiopyridine, Chlorosilane | Pyridinyl-substituted this compound | Low | Multi-step, moisture-sensitive intermediates. tandfonline.com |
| Lithiation | 3-Lithiopyridine, MeSi(OEt)₂Cl | Mono- and di-substituted products | 60% | Accompanied by 11% disubstituted product. tandfonline.com |
| Grignard Reaction | 3-Bromopyridine, Mg, MeSi(OEt)₃ | Mono-substituted product | 45% | One-pot, no disubstitution. tandfonline.comtandfonline.com |
Alkoxy-functionalized Ethoxysilanes:
Alkoxy-functionalized ethoxysilanes are valuable as precursors for various materials. Their synthesis can be achieved through several routes, including the hydrosilylation of unsaturated alcohols or ethers with a hydrosilane in the presence of a catalyst. mdpi.com For example, the reaction of an allyl alcohol derivative with trithis compound catalyzed by chloroplatinic acid can yield an ester-functionalized this compound. mdpi.com
Another strategy involves the dehydrocarbon polycondensation of tetraalkoxysilanes with a disiloxane, catalyzed by tris(pentafluorophenyl)borane, to produce highly branched polysiloxanes with reactive alkoxy groups. researchgate.net The functionalization of living polymers with this compound-based compounds has also been explored to create polymers with alkoxy functions at the chain ends. researcher.life These functionalized polymers can then interact with silica (B1680970) particles, demonstrating the role of ethoxysilanes as coupling agents. researcher.life
Precursor Chemistry for Oligosiloxanes and Polyhedral Oligomeric Silsesquioxanes (POSS)
Ethoxysilanes are fundamental building blocks in the synthesis of more complex silicon-based materials like oligosiloxanes and POSS.
Oligosiloxanes:
Oligosiloxanes are molecules with well-defined siloxane structures that serve as precursors for precisely structured siloxane-based materials. nii.ac.jp The synthesis of oligosiloxanes can be achieved through the controlled hydrolysis and condensation of this compound monomers. For instance, the hydrolysis of organotrialkoxysilanes can lead to the formation of cage-type oligosiloxanes. mdpi.com
Catalytic methods have been developed to synthesize oligosiloxanes with greater control. Lewis acids like B(C₆F₅)₃ can catalyze the dealkylative cross-coupling of alkoxysilanes with hydrosilanes, allowing for the construction of oligosiloxanes with a defined sequence of silyl units. rsc.org This catalyst is also effective in the dehydrocarbon polycondensation of tetraethoxysilanes with disiloxanes to form hyperbranched polyalkoxysiloxanes. researchgate.net
Polyhedral Oligomeric Silsesquioxanes (POSS):
POSS are cage-like molecules with the general formula (RSiO₃/₂)n, where R is an organic group. umich.edu They are synthesized through the hydrolysis and condensation of organotrichlorosilanes or organotrialkoxysilanes. umich.eduwikipedia.org The resulting POSS molecules have a rigid inorganic core and a functionalizable organic periphery, making them attractive as nanoscale reinforcements for polymers and as precursors for hybrid materials. umich.eduwikipedia.org
Reaction Mechanisms and Kinetics in Ethoxysilane Chemistry
Hydrolysis of Ethoxysilane: Mechanistic Investigations
Hydrolysis is the initial step where the ethoxy groups (-OCH2CH3) on the silicon atom are replaced by hydroxyl groups (-OH), forming ethoxysilanol intermediates and releasing ethanol (B145695). This reaction can be catalyzed by either acids or bases, each following a distinct mechanistic pathway.
Under acidic conditions, the hydrolysis of this compound is initiated by the rapid protonation of an ethoxy group's oxygen atom. nih.govgelest.comunm.edu This protonation makes the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by a water molecule. nih.gov The reaction generally follows an SN2-type mechanism at the silicon center. researchgate.net The rate of acid-catalyzed hydrolysis is significantly faster than base-catalyzed hydrolysis. gelest.com
The reaction pathway involves the formation of a positively charged transition state. The rate of hydrolysis is influenced by the steric bulk of the substituents on the silicon atom. For instance, methoxysilanes hydrolyze approximately 6 to 10 times faster than the corresponding ethoxysilanes due to the smaller steric hindrance of the methoxy group. gelest.com The reaction rate increases with increasing alkyl substitution on the silicon atom under acidic conditions. unm.edu
The activation energy for the acid-catalyzed hydrolysis of tetrathis compound (TEOS) has been reported to be in the range of 11 to 16 kcal/mol. nih.gov The kinetics of the reaction are often found to be pseudo-first-order with respect to the alkoxysilane concentration when water is in excess. nih.govscienceopen.com
Table 1: Relative Hydrolysis Rates of Alkoxysilanes under Acidic Conditions
| Alkoxysilane | Relative Hydrolysis Rate |
|---|---|
| Mthis compound | High (6-10 times faster than this compound) gelest.com |
| This compound | Moderate gelest.com |
| Isopropoxysilane | Low gelest.com |
This table illustrates the general trend of decreasing hydrolysis rate with increasing steric bulk of the alkoxy group under acidic catalysis.
In a basic medium, the hydrolysis of this compound proceeds through the nucleophilic attack of a hydroxide ion (OH⁻) or a deprotonated silanol (B1196071) group (SiO⁻) on the silicon atom. nih.gov This pathway involves a pentacoordinate silicon intermediate or transition state. nih.gov Unlike the acid-catalyzed mechanism, the silicon atom is not protonated; instead, the nucleophile directly attacks the silicon center.
The rate of base-catalyzed hydrolysis is generally slower than that of acid-catalyzed hydrolysis. gelest.com The reaction rate is retarded by increased alkyl substitution on the silicon atom, which is the opposite trend to that observed under acidic conditions. unm.edu This is because electron-donating alkyl groups decrease the electrophilicity of the silicon atom, making it less susceptible to nucleophilic attack. The activation energy for the base-catalyzed hydrolysis of TEOS has been reported to be around 6 kcal/mol. nih.gov The reaction kinetics are typically first-order with respect to both the silane (B1218182) and the hydroxide ion concentration. tandfonline.com
Table 2: General Comparison of Acid- and Base-Catalyzed Hydrolysis of this compound
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
|---|---|---|
| Catalyst | H⁺ (or hydronium ion) unm.edu | OH⁻ (or silanolate anion) nih.govunm.edu |
| Mechanism | Protonation of ethoxy group followed by nucleophilic attack of H₂O (SN2-type) nih.govresearchgate.net | Nucleophilic attack of OH⁻ on silicon (pentacoordinate intermediate) nih.gov |
| Rate-Determining Step | Attack of water on the protonated silane nih.gov | Nucleophilic attack on the silicon atom afinitica.com |
| Effect of Alkyl Substitution on Si | Rate increases unm.edu | Rate decreases unm.edu |
| Relative Rate | Faster gelest.com | Slower gelest.com |
This interactive table summarizes the key differences between the acid- and base-catalyzed hydrolysis mechanisms of this compound.
The rate of hydrolysis is significantly influenced by the molar ratio of water to this compound (often denoted as 'r'). nih.gov Generally, an increase in the water concentration leads to a higher rate of hydrolysis. researchgate.net However, the relationship is not always linear, and the order of the reaction with respect to water can vary depending on the specific conditions, such as the solvent and catalyst used. nih.gov The structure of the final condensed product is also highly dependent on the water content, particularly in acidic media. nih.gov
Condensation Reactions of Ethoxysilanol Intermediates
Following hydrolysis, the resulting ethoxysilanol intermediates (Si-OH) undergo condensation reactions to form siloxane bonds (Si-O-Si), with the elimination of either water or ethanol. nih.gov This process leads to the formation of dimers, oligomers, and eventually a cross-linked polymer network.
Similar to hydrolysis, condensation can be catalyzed by both acids and bases.
Under acidic conditions , the condensation reaction is initiated by the protonation of a silanol group. This protonated silanol can then react with a neutral silanol in a bimolecular displacement reaction. nih.gov Kinetic studies suggest that under acidic environments, the condensation of silanols involves a set of equilibrium reactions. nih.gov Theoretical calculations have shown that the protonation of the siloxane oxygen is a key factor in reducing the energy barrier for the cleavage of the Si-O bond, which is the reverse of condensation. researchgate.net
In basic media , the condensation mechanism involves the reaction between a deprotonated silanol (silanolate anion) and a neutral silanol. nih.gov The negatively charged silanolate is a stronger nucleophile than a neutral silanol, facilitating the attack on the silicon atom of another silanol molecule.
Condensation can occur via two main pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.
Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and an ethanol molecule. unm.edu
The relative rates of these two pathways depend on the reaction conditions.
The rate of condensation and the resulting polymer structure are influenced by several factors:
pH: The condensation rate is highly dependent on the pH of the solution. The rate is generally lowest near the isoelectric point of silica (B1680970) (around pH 2-3) and increases at both lower and higher pH values.
Catalyst: The type of catalyst (acid or base) not only affects the rate but also the structure of the resulting polymer. Acid catalysis tends to produce more linear or weakly branched polymers, while base catalysis often leads to more highly branched and cross-linked structures. unm.edu
Steric Effects: The steric hindrance of the groups attached to the silicon atom can influence the rate of condensation. Bulky groups can slow down the approach of reacting species.
Solvent: The solvent can affect the condensation rate by influencing the solubility of the silanol intermediates and by participating in hydrogen bonding, which can either stabilize or destabilize the transition states. researchgate.net
The interplay between the rates of hydrolysis and condensation is critical in determining the final structure and properties of the polysiloxane material. For example, if hydrolysis is much faster than condensation, a higher concentration of silanol monomers will be present before significant polymerization occurs. Conversely, if condensation is fast relative to hydrolysis, oligomers will form while some ethoxy groups are still present on the silicon atoms.
Formation of Cross-linked and Linear Siloxane Networks
The formation of siloxane networks from ethoxysilanes is a cornerstone of sol-gel science, proceeding through a sequence of hydrolysis and condensation reactions. The structure of the resulting network, whether linear or cross-linked, is highly dependent on the reaction conditions, particularly the pH and the water-to-silane ratio nih.govacs.org.
Under acidic conditions, the hydrolysis of ethoxy groups to form silanols is generally rapid, while the subsequent condensation reactions are the rate-determining step. This kinetic profile favors the formation of linear or randomly branched polysiloxane chains. acs.org These chains remain soluble in the reaction medium for a longer duration, leading to the formation of less condensed structures. In contrast, basic conditions promote a slower hydrolysis rate and a faster condensation rate. This leads to the preferential formation of highly branched and cross-linked clusters that can aggregate into colloidal particles, ultimately forming a three-dimensional gel network. acs.orggelest.com
The functionality of the this compound precursor also plays a crucial role. Tetrathis compound (TEOS), with four hydrolyzable groups, is capable of forming a highly cross-linked, three-dimensional network acs.orgresearchgate.net. Organotriethoxysilanes, containing one non-hydrolyzable organic group, can also form cross-linked networks, though the presence of the organic substituent can introduce steric hindrance and influence the final structure nih.gov. Di- and mono-functional ethoxysilanes, with two or one hydrolyzable group respectively, are limited to forming linear chains or acting as network terminators.
The growth of the siloxane network can be visualized as a progression from monomers to oligomers, and then to larger polymers. gelest.comgelest.com Initially, hydrolysis of the this compound monomer occurs, followed by condensation between two hydrolyzed monomers to form a dimer. Further condensation reactions can occur between a monomer and a dimer, or between two dimers, leading to the growth of larger oligomeric and polymeric species. gelest.com The specific pathway of condensation, whether it occurs between two silanol groups (water-producing condensation) or between a silanol and an ethoxy group (alcohol-producing condensation), is also influenced by the reaction conditions. nih.gov
Polymerization Kinetics and Theoretical Modeling of this compound Systems
Early-Stage Homogeneous Polymerization Kinetics and Reaction Orders
The early stages of this compound polymerization, where the reaction mixture is still homogeneous, are critical in determining the final structure of the siloxane network. The kinetics of these initial hydrolysis and condensation reactions have been extensively studied.
The hydrolysis of ethoxysilanes is widely reported to be a pseudo-first-order reaction with respect to the alkoxysilane concentration. nih.gov However, the reaction order with respect to water can vary significantly, with reported values ranging from 0.8 to 4.4, depending on the solvent and catalyst used. nih.gov The condensation reaction is generally considered to be second order. nih.gov
The rates of both hydrolysis and condensation are strongly influenced by several factors:
pH: Acidic and basic conditions catalyze both reactions, with the rates being slowest near neutral pH. In acidic media, hydrolysis is generally faster than condensation, while the reverse is true in basic media. nih.gov
Catalyst: The type and concentration of the acid or base catalyst significantly impact the reaction rates. For instance, the hydrolysis rate constant for TEOS in the presence of hydrochloric acid has been observed to range from 4.5 to 65 × 10⁻² M⁻¹ min⁻¹. nih.gov
Water/Silane Ratio (r): This ratio influences the extent of hydrolysis and subsequent condensation. Higher water concentrations generally lead to more complete hydrolysis.
Temperature: As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation. The activation energy for the hydrolysis of TEOS in an acidic medium has been reported to be between 11 and 16 kcal mol⁻¹. nih.gov
| This compound | Conditions | Reaction | Rate Constant | Activation Energy (kJ mol⁻¹) |
|---|---|---|---|---|
| TEOS | Acidic (HCl) | Hydrolysis | 4.5 - 65 × 10⁻² M⁻¹ min⁻¹ | 11 - 16 kcal mol⁻¹ |
| TEOS | Basic (NH₃) | Hydrolysis | 0.002 - 0.5 M⁻¹ h⁻¹ | 6 kcal mol⁻¹ |
| TEOS | Acidic (HCl), Ultrasonic Power | Hydrolysis | 2.8 - 5.8 × 10⁻³ M⁻¹ sec⁻¹ | - |
| MTES | pH 3.134 | - | - | 57.61 |
| MTES | pH 3.83 | - | - | 97.84 |
Phase Separation Phenomena in this compound Polymerization Systems
As the polymerization of ethoxysilanes progresses, the growing siloxane oligomers and polymers can become insoluble in the reaction medium, leading to phase separation. nih.govgelest.com This phenomenon is a critical step in the sol-gel transition, marking the point where the homogeneous solution transforms into a heterogeneous system, often characterized by the formation of a gel or a precipitate. nih.gov
The onset of phase separation is influenced by the same factors that control the polymerization kinetics, including the water/silane ratio, catalyst, temperature, and solvent. For instance, in the polymerization of bis(triethoxysilyl)ethane (BTESE), the tendency to aggregate into clusters or particles is a significant factor. nih.gov Even when the solution appears optically clear, microphase separation of reaction intermediates can occur early in the polymerization process. nih.gov This early-stage phase separation can influence the subsequent distribution of oligomers and the ultimate material structure. nih.gov
In systems containing an organic polymer, such as poly(methyl methacrylate) (PMMA), the in situ polymerization of tetrathis compound (TEOS) can lead to phase separation within the polymer matrix. The resulting morphology is dependent on the reaction conditions. Acid-catalyzed polymerization at elevated temperatures tends to produce small, well-dispersed silica domains, while other conditions can lead to different phase-separated structures. kpi.ua
The point of phase separation is often associated with the formation of larger, more highly condensed siloxane species. Studies on propyltrimthis compound have shown that phase separation, observed as haziness in the solution, coincides with the formation of tetrameric species. gelest.com This suggests that a critical molecular weight or degree of condensation is reached, beyond which the siloxane species are no longer soluble.
Computational Chemistry Approaches to this compound Reaction Mechanisms (e.g., Ab Initio, DFT, MD, MC)
Computational chemistry has become an invaluable tool for elucidating the complex reaction mechanisms of this compound chemistry at the molecular level. hydrophobe.org Various theoretical methods, including ab initio calculations, Density Functional Theory (DFT), Molecular Dynamics (MD), and Monte Carlo (MC) simulations, have been employed to investigate different aspects of these reactions. nih.gov
Ab initio and DFT methods are quantum mechanical approaches used to study the electronic structure and energetics of molecules. nih.gov These methods have been applied to investigate the elementary steps of hydrolysis and condensation, providing insights into transition state geometries and reaction energy barriers. nih.gov For example, DFT calculations can help to understand the differences in reactivity between various alkoxysilanes by analyzing their molecular orbital energies and geometries. hydrophobe.org Such studies have been used to model the adsorption of alkyltriethoxysilanes on mineral surfaces, revealing the formation of covalent Si-O-Si bonds. hydrophobe.org
Molecular Dynamics (MD) simulations are used to study the time evolution of a system of atoms and molecules. nih.govacs.org In the context of this compound polymerization, MD can be used to simulate the growth of siloxane networks and to study the structural properties of the resulting gels. umass.edu By employing reactive force fields, MD simulations can model the bond-breaking and bond-forming events that occur during hydrolysis and condensation. umass.edu However, due to the long timescales involved in gelation, these simulations are often performed at elevated temperatures and concentrations. umass.edu
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. acs.orgumass.edu The reaction ensemble Monte Carlo (REMC) method is particularly useful for studying polymerization reactions, as it allows for the simulation of reaction events without the need for a reactive force field. umass.edu This makes it possible to study polymerization at more realistic temperatures and concentrations. umass.edu MC simulations have been successfully used to investigate silica polymerization pathways and the formation of silica networks. umass.edu
| Computational Method | Application in this compound Chemistry | Key Insights Provided |
|---|---|---|
| Ab Initio / DFT | Studying elementary reaction steps of hydrolysis and condensation. nih.govnih.gov | Transition state geometries, reaction energy barriers, electronic structure, and reactivity. hydrophobe.org |
| Molecular Dynamics (MD) | Simulating the growth of siloxane networks and structural properties of gels. nih.govumass.edu | Time evolution of the system, bond formation and breaking events, and gel structure. umass.edu |
| Monte Carlo (MC) | Investigating polymerization pathways and network formation. acs.orgumass.edu | Reaction event sampling, polymerization at ambient conditions, and silica polymerization pathways. umass.edu |
Disproportionation Reactions of Trithis compound (B36694) and Related Pathways
Trithis compound (HSi(OEt)₃) can undergo disproportionation reactions, also known as redistribution or dismutation, where the silicon-hydrogen and silicon-ethoxy bonds are rearranged to form other silane species. researchgate.netresearchgate.net The primary products of this reaction are tetrathis compound (Si(OEt)₄) and silane (SiH₄), a pyrophoric gas. researchgate.netacs.org
This reaction is typically catalyzed by various homogeneous and heterogeneous catalysts. researchgate.net Lewis acids and bases, including metal alkoxides, have been shown to be effective catalysts. For example, titanium isopropoxide can catalyze the disproportionation of trithis compound, particularly in the absence of a substrate. acs.org Alkali metal hydrides and amides have also demonstrated high catalytic activity for the disproportionation of related organohydrosilanes. researchgate.net More recently, oligoethylene glycol ethers have been found to catalyze this reaction, with the proposed mechanism involving the formation of hypervalent silicon complexes. researchgate.net
The disproportionation of trialkoxysilanes is of practical importance as a potential route for the production of high-purity silane, which is a key precursor in the semiconductor industry. researchgate.net From a theoretical perspective, this reaction provides insights into the chemistry of hypervalent silicon intermediates. researchgate.net
The reaction conditions, including the nature of the catalyst and the temperature, can influence the rate and selectivity of the disproportionation. For instance, the disproportionation of trichlorosilane (B8805176), a related reaction, is catalyzed by anion-exchange resins, and the reaction rate is dependent on temperature.
It is important to note that the formation of silane during the disproportionation of trithis compound presents a significant safety hazard due to its pyrophoric nature. acs.org Reactions involving trithis compound and a catalyst, especially when run on a large scale or with an excess of the silane, should be conducted with appropriate precautions to manage the potential for silane evolution and spontaneous ignition. acs.org
Ethoxysilane in Sol Gel Science and Hybrid Materials Synthesis
Sol-Gel Process Fundamentals with Ethoxysilane Precursors
Hydrolysis: Si(OR)₄ + nH₂O → Si(OR)₄₋ₙ(OH)ₙ + nROH Condensation (water-producing): 2Si(OR)₄₋ₙ(OH)ₙ → (HO)ₙ₋₁(RO)₄₋ₙSi-O-Si(OR)₄₋ₙ(OH)ₙ₋₁ + H₂O Condensation (alcohol-producing): Si(OR)₄₋ₙ(OH)ₙ + Si(OR)₄₋ₙ₊₁(OH)ₙ₋₁ → (HO)ₙ₋₁(RO)₄₋ₙSi-O-Si(OR)₄₋ₙ(OH)ₙ₋₁ + ROH
The kinetics and mechanism of these reactions are highly dependent on the catalyst used, which can be either an acid or a base. nih.gov
In acid-catalyzed systems, the hydrolysis of ethoxysilanes is typically rapid, while the condensation reaction is the rate-determining step. acs.org The mechanism involves the protonation of an ethoxy group, making the silicon atom more susceptible to nucleophilic attack by water. mdpi.com This leads to the formation of linear or weakly branched polymer-like chains. acs.orgwikipedia.org
Key Characteristics of Acid-Catalyzed this compound Sol-Gels:
Rapid hydrolysis, slow condensation. acs.org
Formation of linear or lightly branched polymers. acs.org
Results in dense, microporous gels. univ-lemans.fr
Generally shorter gelation times. researchgate.net
In contrast to acid catalysis, base-catalyzed sol-gel reactions with ethoxysilanes proceed through a different mechanism. Here, the hydrolysis reaction is the slower, rate-determining step. acs.org The mechanism involves the nucleophilic attack of a hydroxide ion on the silicon atom. The condensation reaction, however, is much faster. acs.org This leads to the formation of highly branched, particulate, or colloidal silica (B1680970) structures. wikipedia.orguniv-lemans.fr
The resulting gels are typically composed of larger, more discrete particles, leading to a more open, macroporous structure. univ-lemans.fr The gelation time in base-catalyzed systems is often longer than in acid-catalyzed systems due to the slower hydrolysis rate. researchgate.net The morphology of the final material is highly dependent on the reaction conditions, including the type and concentration of the base catalyst.
Key Characteristics of Base-Catalyzed this compound Sol-Gels:
Slow hydrolysis, rapid condensation. acs.org
Formation of highly branched, particulate structures. wikipedia.org
Results in open, macroporous gels. univ-lemans.fr
Generally longer gelation times. researchgate.net
The gelation time and the final morphology of this compound-derived sol-gels can be precisely controlled by manipulating several key reaction parameters. The choice of catalyst (acid or base) and its concentration is a primary factor influencing both gelation time and the resulting structure. researchgate.net
The water-to-ethoxysilane ratio is another critical parameter. A higher water concentration generally leads to a more complete hydrolysis and can affect the degree of cross-linking and the final porosity of the gel. The solvent used can also play a role by influencing the solubility of the reactants and intermediates.
Furthermore, the structure of the this compound precursor itself has a significant impact. The presence of bulky organic groups attached to the silicon atom can introduce steric hindrance, which tends to slow down the reaction rates in both acidic and basic conditions. nih.gov Conversely, the electronic effects of these substituents can either increase or decrease the reactivity of the silicon center, depending on the pH of the system. nih.gov For instance, electron-donating groups can increase reactivity under acidic conditions but decrease it under basic conditions. nih.gov
| Parameter | Effect on Gelation Time | Effect on Morphology |
| Catalyst Type | Acidic catalysts generally lead to shorter gelation times compared to basic catalysts. researchgate.net | Acid catalysis favors linear, weakly branched polymers and microporous structures. acs.orguniv-lemans.fr Base catalysis promotes highly branched, particulate structures and macroporous gels. wikipedia.orguniv-lemans.fr |
| Catalyst Concentration | Higher catalyst concentrations generally accelerate the reactions, leading to shorter gelation times. | Can influence particle size and the degree of cross-linking. |
| Water/Ethoxysilane Ratio | Higher water ratios can lead to faster hydrolysis and potentially shorter gelation times. | Affects the completeness of hydrolysis and the final pore structure. |
| Precursor Structure | Bulky organic groups can increase gelation time due to steric hindrance. nih.gov | The nature of the organic group can be used to tailor the properties of the final material, such as hydrophobicity or functionality. |
| Temperature | Higher temperatures increase reaction rates, leading to shorter gelation times. | Can influence the final density and porosity of the gel. |
Role of this compound in Hybrid Organic-Inorganic Materials via Sol-Gel
The sol-gel process with this compound precursors is not limited to the formation of pure silica materials. By incorporating organo-functionalized ethoxysilanes or other organic components, it is possible to create a wide range of hybrid organic-inorganic materials. These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., hardness, thermal stability).
Hybrid silicas are synthesized by the co-condensation of tetrathis compound (TEOS) with organotrialkoxysilanes (R-Si(OR')₃). rsc.orgresearchgate.net The organic group (R) can be a simple alkyl or aryl group, or it can contain specific functionalities such as amino, epoxy, or vinyl groups. These functional groups can then be used to further modify the material or to participate in subsequent polymerization reactions.
The properties of the resulting hybrid silica are highly dependent on the nature and concentration of the organic modifier. For example, the incorporation of long-chain alkyl groups can impart hydrophobicity to the material. The sol-gel process allows for a high degree of control over the distribution of the organic and inorganic components at the molecular level, leading to materials with tailored properties.
Ceramers are a specific class of hybrid materials that consist of ceramic-like and polymer-like components. uni-bremen.de They are often prepared by pyrolyzing polysiloxane precursors, which can be derived from ethoxysilanes. uni-bremen.de The pyrolysis process converts the organosilicon polymer into a silicon oxycarbide (SiOC) ceramic. uni-bremen.de The properties of the final ceramer, such as its porosity and surface characteristics, can be controlled by the chemical nature of the precursor and the pyrolysis conditions. uni-bremen.de
Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more polymer networks are at least partially interlaced on a molecular scale but are not covalently bonded to each other. mdpi.comnih.gov The sol-gel process provides a versatile route for the synthesis of IPNs where one of the networks is an inorganic silica network derived from an this compound precursor.
In a typical synthesis, a pre-formed organic polymer is swollen with a solution containing an this compound precursor, a catalyst, and water. The sol-gel reaction is then initiated, leading to the formation of a silica network within the organic polymer matrix. This results in a semi-IPN, as the organic polymer is typically not cross-linked. Full IPNs can be formed if both the organic and inorganic components are simultaneously or sequentially cross-linked.
Integration and Functionalization of Organic Moieties within Hybrid Matrices via Ethoxysilanes
The integration of organic functionalities into inorganic matrices using this compound precursors via the sol-gel process is a cornerstone of hybrid materials science. This approach allows for the creation of materials that synergistically combine the properties of both organic and inorganic components at the molecular level. The key to this integration lies in the use of organofunctional ethoxysilanes, which possess both hydrolyzable ethoxy groups for inorganic network formation and non-hydrolyzable organic groups that impart specific functionalities.
A widely used strategy involves the co-condensation of tetrathis compound (TEOS) with an organofunctional trithis compound (B36694). For instance, 3-aminopropyltrithis compound (APTES) is frequently employed to introduce amine functionalities. These amine groups can then serve as reactive sites for further chemical modifications, such as the attachment of bioactive molecules or photosensitive compounds. One study detailed the synthesis of a novel light-responsive organosilane by acylating the amine group of APTES with a cinnamic acid derivative. This functionalized this compound was then used to decorate silica nanoparticles, demonstrating a versatile method for creating photoresponsive hybrid materials nih.gov. Similarly, APTES has been used to attach carboxylic acid-terminated photosensitive spiropyran to a silica surface, tuning its hydrophobicity mdpi.com.
The choice of the organic moiety and the reaction conditions significantly influences the final properties of the hybrid material. The intermolecular forces exerted by the organic substituent and any additional atoms, such as chlorine, can affect the sol-gel process and the resulting microstructure. A study on hybrid xerogels prepared from TEOS and various alkyltriethoxysilanes or chloroalkyltriethoxysilanes demonstrated that the inductive and steric effects of the organic chain and chlorine atom determine the gelation times and the distribution of cyclic siloxane rings in the final material mdpi.com.
The versatility of this approach is further highlighted by the synthesis of organic-inorganic hybrid fillers. In one example, 3-methacryloxypropyltrimthis compound (3-MPTS) was polymerized and then co-condensed with methyltrithis compound (MTES) and a methanol (B129727) silica sol to create a hybrid filler for composite resins. This resulted in a material with both organic and inorganic components integrated at the molecular level, leading to enhanced mechanical properties in the final composite resin nih.gov.
The table below summarizes various research findings on the integration and functionalization of organic moieties using ethoxysilanes.
| This compound Precursor(s) | Organic Moiety | Application/Finding |
| 3-Aminopropyltrithis compound (APTES) | Amine | Surface functionalization of silica nanoparticles for further chemical modification nih.govmdpi.com. |
| Alkyltriethoxysilanes and Chloroalkyltriethoxysilanes | Alkyl and Chloroalkyl chains | Influences sol-gel process and microstructure of hybrid xerogels mdpi.com. |
| 3-Methacryloxypropyltrimthis compound (3-MPTS), Methyltrithis compound (MTES) | Methacryloxypropyl | Synthesis of organic-inorganic hybrid fillers for composite resins nih.gov. |
| Pentafluorophenyltrithis compound (PFPTES), 2-Pentafluorophenylethyltrithis compound (PFPETES) | Pentafluorophenyl | Preparation of highly ordered mesoporous hybrid silica with hydrophobic properties researchgate.net. |
| Vinyltrimthis compound | Vinyl | Synthesis of mesoporous and surface-rough organically modified silica (ORMOSIL) nanoparticles with high surface area and accessible functional groups mdpi.com. |
Fabrication of Core-Shell Hybrid Structures Using this compound Derivatives
This compound derivatives are instrumental in the fabrication of core-shell hybrid structures, where a core material is encapsulated by a shell of a different composition. The sol-gel method, utilizing precursors like tetraethyl orthosilicate (B98303) (TEOS), is a prevalent technique for creating the silica shell due to its mild reaction conditions and controllability over shell thickness and morphology.
The synthesis of core-shell particles typically involves two main steps: the preparation of the core material and the subsequent deposition of the shell layer mdpi.com. For silica shells, this is often achieved through the hydrolysis and condensation of an this compound precursor around the core particles. For example, SiO2@Ag core-shell nanoparticles have been synthesized by first preparing silica (SiO2) cores from TEOS and then depositing a silver (Ag) shell. The use of 3-aminopropyltrithis compound (APTES) to functionalize the silica surface prior to silver deposition was found to influence the size of the silver crystals in the shell semnan.ac.ir.
The versatility of the sol-gel approach allows for the creation of various core-shell architectures. For instance, solid silica cores can be coated with a mesoporous silica shell by using TEOS in the presence of a surfactant template. The thickness of this porous shell can be tuned by adjusting the synthesis temperature mdpi.com. Furthermore, porous-hollow inorganic and organic-inorganic core-shell silica particles can be synthesized by the hydrolysis and condensation of 1,2-bis(triethoxysilyl)ethane (BTEE) and TEOS on solid silica spheres, which are later removed nih.gov.
The properties of the resulting core-shell materials are highly dependent on the choice of this compound precursors and the synthesis conditions. A study on the synthesis of organic-inorganic hybrid core-shell nanoparticles with a silica-rich core and a polyethylene-poly(ethylene glycol) (PE-PEG) shell was achieved in a single step using TEOS and a trithis compound-terminated PE-PEG mdpi.com. This method highlights the potential for creating complex hybrid structures with tailored properties for applications such as drug delivery and catalysis.
The following table presents research findings on the fabrication of core-shell structures using this compound derivatives.
| Core Material | Shell Precursor(s) | Key Findings/Properties |
| Silica (SiO2) | Silver Nitrate (AgNO3) with/without APTES | APTES functionalization affects the crystal size of the silver shell semnan.ac.ir. |
| Solid Silica | Tetraethyl orthosilicate (TEOS) | Shell thickness can be tuned by controlling synthesis temperature mdpi.com. |
| Solid Silica | 1,2-bis(triethoxysilyl)ethane (BTEE) and TEOS | Synthesis of porous-hollow core-shell particles after core removal nih.gov. |
| Inorganic-rich | TEOS and trithis compound-terminated PE-PEG | One-step synthesis of organic-inorganic hybrid core-shell nanoparticles mdpi.com. |
| Glass bead | Polysulfone (PSF) | Two-step sol-gel method for preparing monodispersed glass bead@polysulfone microspheres mdpi.com. |
This compound Precursors for Advanced Inorganic Materials and Porous Structures
This compound in Polymer-Derived Ceramics (PDCs) and Advanced Ceramic Synthesis
Ethoxysilanes play a crucial role as precursors in the synthesis of polymer-derived ceramics (PDCs), a versatile method for producing advanced ceramic materials with tailored properties. PDCs are formed through the pyrolysis of preceramic polymers, which are often synthesized from organosilicon compounds, including various ethoxysilanes nih.govencyclopedia.pub. The molecular structure of the this compound precursor significantly influences the composition, microstructure, and final properties of the resulting ceramic.
The PDC process typically involves the synthesis of a preceramic polymer, shaping of the polymer, cross-linking, and finally, pyrolysis to convert the polymer into a ceramic encyclopedia.pub. Polysiloxanes, which have a Si-O backbone, are a common class of preceramic polymers used to produce silicon oxycarbide (SiOC) ceramics nih.govmdpi.com. These polymers can be synthesized through the hydrolysis of chlorosilanes or the ring-opening polymerization of cyclic siloxanes nih.gov.
The incorporation of different organic groups on the silicon atom of the this compound precursor allows for the tuning of the final ceramic composition. For example, hyperbranched polycarbosilanes with alkoxy side groups have been used to create SiOxCy ceramics with high surface areas and microporosity after hydrolysis, condensation, and pyrolysis researchgate.net. The choice of the precursor and pyrolysis conditions determines the final phase composition and thermal stability of the PDC. For instance, incorporating elements like boron or aluminum can enhance the thermal stability of SiOC ceramics by impeding crystallization at high temperatures encyclopedia.pub.
The versatility of the PDC route enables the fabrication of complex ceramic shapes, fibers, and coatings that are difficult to achieve with traditional powder-based methods researchgate.net. The ability to tailor the molecular architecture of the preceramic polymer through the selection of this compound precursors provides a powerful tool for designing advanced ceramics with specific functionalities for a wide range of applications, including aerospace, electronics, and biomedical devices researchgate.net.
The table below provides examples of this compound precursors used in the synthesis of polymer-derived ceramics.
| This compound/Preceramic Polymer | Resulting Ceramic | Key Features/Applications |
| Polysiloxanes | Silicon Oxycarbide (SiOC) | High thermal and dielectric stability mdpi.com. |
| Alkoxy-substituted hyperbranched polycarbosilanes | SiOxCy | High surface area and microporosity researchgate.net. |
| Polyvinylsiloxane | Silicon Oxycarbide (SiOC) | High ceramic yield and stable dielectric properties mdpi.com. |
| Allyl-substituted polycarbosilane ("AHPCS") | Silicon Carbide (SiC) | Used as a matrix source for C- and SiC-fiber-reinforced composites researchgate.net. |
Design and Synthesis of Porous Silica and Silica-Based Frameworks
Ethoxysilanes are fundamental precursors in the design and synthesis of porous silica and silica-based frameworks, materials with vast applications in catalysis, separation, and drug delivery. The sol-gel process, involving the hydrolysis and condensation of ethoxysilanes, is the most common method for creating these porous structures. The final properties of the material, such as pore size, pore volume, and surface area, can be precisely controlled by manipulating the synthesis conditions and the choice of this compound precursors.
Tetraethyl orthosilicate (TEOS) is the most widely used precursor for synthesizing porous silica. The Stöber method, a modified sol-gel process, allows for the synthesis of monodisperse, non-porous silica spheres iaea.org. By introducing a templating agent, such as a surfactant, mesoporous silica materials with ordered pore structures can be fabricated. For example, mesoporous MCM-41 type silica with a high degree of order has been prepared through the co-condensation of TEOS and pentafluorophenyltrithis compound (PFPTES) in the presence of a cetyltrimethylammonium bromide template researchgate.net.
The incorporation of organofunctional ethoxysilanes allows for the synthesis of hybrid porous materials with tailored surface chemistry. The co-condensation of TEOS with organoalkoxides containing functional groups like amine, thiol, or cyano can significantly impact the particle size, shape, porosity, and surface properties of the resulting silica particles nih.gov. For instance, particles containing thiol and cyano groups have been shown to exhibit higher specific surface area and microporosity compared to pure silica synthesized from TEOS alone nih.gov.
The structure of the organic precursor also plays a critical role in determining the porosity of the final material. A study on hybrid silica xerogels synthesized from TEOS and either methylphenyltrithis compound (MPhTEOS) or bis(triethoxysilyl)phenylene (Ph(TEOS)2) showed that the MPhTEOS-derived materials were more microporous and hydrophobic, while the Ph(TEOS)2-derived materials were more hydrophilic and mesoporous nih.gov. This demonstrates the high degree of tunability achievable by making small changes to the organic precursor.
The following table summarizes the design and synthesis of porous silica using different this compound precursors.
| This compound Precursor(s) | Templating Agent/Method | Resulting Porous Structure | Key Characteristics |
| Tetraethyl orthosilicate (TEOS), Pentafluorophenyltrithis compound (PFPTES) | Cetyltrimethylammonium bromide | Mesoporous MCM-41 type silica | High degree of order, hydrophobic properties researchgate.net. |
| TEOS and various organoalkoxides (amine, thiol, cyano functionalized) | Stöber method | Hybrid silica particles | Tunable particle size, shape, porosity, and surface chemistry nih.gov. |
| TEOS, Methylphenyltrithis compound (MPhTEOS) | Sol-gel | Microporous and hydrophobic xerogels | Increased precursor percentage leads to higher microporosity nih.gov. |
| TEOS, Bis(triethoxysilyl)phenylene (Ph(TEOS)2) | Sol-gel | Mesoporous and hydrophilic xerogels | Tunable porosity and surface chemistry based on precursor structure nih.gov. |
| Tetraethyl orthosilicate (TEOS) | HDEHP (cosurfactant) | Mesoporous silica microspheres (10-100 µm) | Well-segregated microspheres with uniform pore structures iaea.org. |
Engineering Microstructure and Porosity of this compound-Derived Materials
The ability to engineer the microstructure and porosity of materials derived from ethoxysilanes is critical for tailoring their performance in various applications. The sol-gel synthesis parameters, including the type of precursor, catalyst, solvent, water-to-precursor ratio, and pH, all play a significant role in modifying the kinetics of hydrolysis and condensation, thereby influencing the final three-dimensional porous structure.
The choice of the this compound precursor itself has a profound impact on the resulting microstructure. For instance, in the synthesis of silica aerogels, using methyltrimthis compound (B3422404) (MTMS) as a precursor can lead to highly flexible and superhydrophobic materials. Mixtures of tetramthis compound (TMOS) and MTMS have shown that an increase in the MTMS/TMOS molar ratio leads to an increase in surface area and a decrease in average pore size mdpi.com. The nature of the organic group in organoalkoxide precursors can also influence particle size, shape, and the degree of microporosity in hybrid silica particles nih.gov.
The concentration of the precursor is another key factor. Higher precursor concentrations generally lead to higher density and a decrease in the specific surface area and pore volume of silica aerogels mdpi.com. Similarly, in the synthesis of mesoporous silica nanoparticles, an excess of the silica precursor TEOS can lead to a heterogeneous particle size distribution due to secondary condensation reactions nih.gov.
The reaction medium, including the solvent and catalyst, also plays a crucial role. For example, higher molar ratios of ethanol (B145695) to TEOS in the synthesis of silica aerogels result in lower density and greater porosity mdpi.com. The pH of the reaction medium affects the rates of hydrolysis and condensation, which in turn influences the aggregation of silica particles and the final pore structure.
Furthermore, post-synthesis treatments can be employed to modify the microstructure and porosity. For instance, the surfactant template used in the synthesis of mesoporous materials can be removed by calcination or solvent extraction to open up the porous network mdpi.com.
The table below details the effects of various synthesis parameters on the microstructure and porosity of this compound-derived materials.
| Synthesis Parameter | Effect on Microstructure and Porosity | This compound Precursor(s) | Material Type |
| Precursor Type | Increasing MTMS/TMOS ratio increases surface area and decreases pore size mdpi.com. | Tetramthis compound (TMOS), Methyltrimthis compound (MTMS) | Silica Aerogel |
| Precursor Concentration | Higher concentration leads to higher density and lower porosity mdpi.com. | Not specified | Silica Aerogel |
| Solvent to Precursor Ratio | Higher ratio results in lower density and greater porosity mdpi.com. | Tetraethyl orthosilicate (TEOS) | Silica Aerogel |
| Organic Group in Precursor | Thiol and cyano groups increase specific surface area and microporosity nih.gov. | TEOS and functionalized organoalkoxides | Hybrid Silica Particles |
| Synthesis Temperature | Affects the diameters of both cores and shells in core-shell particles mdpi.com. | Tetraethyl orthosilicate (TEOS) | Core-Shell Silica Particles |
Surface Functionalization and Thin Film Deposition with Ethoxysilanes
Silanization Mechanisms on Diverse Substrate Surfaces
Silanization is a chemical process that involves the functionalization of surfaces with organosilane compounds. alwsci.com For surfaces containing hydroxyl (-OH) groups, such as silica (B1680970) and metal oxides, the reaction typically results in the formation of stable siloxane (Si-O-Si) bonds between the silane (B1218182) molecules and the substrate. alwsci.com
Reactions of Ethoxysilanes with Silica Surfaces
The reaction of ethoxysilanes with silica surfaces is a cornerstone of surface modification technology. The process fundamentally involves two key reaction steps: hydrolysis and condensation. mdpi.comnih.govresearchgate.net
Initially, the ethoxy groups (-OCH2CH3) on the silane molecule undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si-OH) and ethanol (B145695) as a byproduct. mdpi.comresearchgate.net This step is crucial as it activates the silane for subsequent reactions. The reaction can be represented as:
R-Si(OCH2CH3)3 + 3H2O → R-Si(OH)3 + 3CH3CH2OH
Following hydrolysis, the newly formed silanol groups can condense with the silanol groups present on the silica surface (Si-OH). This condensation reaction forms a stable, covalent siloxane bond (Si-O-Si) that anchors the organofunctional part of the silane to the silica substrate. mdpi.comsemi.ac.cn Additionally, adjacent hydrolyzed silane molecules can undergo self-condensation to form a cross-linked polysiloxane network on the surface. mdpi.comsemi.ac.cn
Solid-state NMR spectroscopy has been a powerful tool for studying these reactions, confirming that ethoxysilane reagents can also react directly with siloxane bonds on a dehydrated silica surface, suggesting an alternative pathway for silanization. tamu.edu This direct reaction with surface siloxane groups is advantageous as it avoids the formation of acidic byproducts, which can be detrimental to sensitive materials. tamu.edu Research indicates that triethoxysilanes are particularly effective as they can form up to three siloxane bonds with the support, providing strong adhesion. tamu.edu
Influence of Solvent, Reaction Temperature, and Substrate Hydroxylation/Dryness on Silanization Efficiency
The efficiency and outcome of the silanization process are highly sensitive to several experimental parameters. tamu.edutandfonline.com
Solvent: The choice of solvent plays a critical role in determining the surface coverage and the extent of siloxane bond formation. tamu.edutandfonline.com Studies have shown that nonpolar solvents like iso-octane and pentane (B18724) lead to significantly higher surface coverage compared to polar solvents. tandfonline.com This is attributed to the strong adsorption of polar solvents onto the silica surface, which competes with the silane molecules for active sites. tandfonline.com In some cases, optimal surface coverage is achieved when the reaction is carried out without any solvent. tandfonline.com
Reaction Temperature: The reaction temperature influences the rate and extent of the silanization reaction. tamu.edutandfonline.com Higher temperatures generally accelerate the hydrolysis and condensation reactions, leading to a greater number of siloxane bonds being formed. tamu.edu However, the optimal temperature can depend on the specific silane and substrate combination.
Substrate Hydroxylation/Dryness: The degree of hydroxylation, or the concentration of silanol groups on the substrate surface, is a key factor. tamu.edutandfonline.com A higher density of surface hydroxyl groups generally provides more sites for the silane to attach, leading to a more uniform and dense monolayer. researchgate.net Conversely, a highly dehydrated silica surface, which has a higher concentration of siloxane bridges, can also react directly with ethoxysilanes. tamu.edu Therefore, controlling the pre-treatment of the substrate, such as drying at specific temperatures to either remove adsorbed water or condense surface silanol groups, is crucial for achieving the desired surface modification. tandfonline.com For instance, drying silica at 600°C primarily leaves siloxane groups, while drying at 25°C removes physically adsorbed water, leaving silanol groups available for reaction. tandfonline.com
Interactive Table: Factors Affecting Silanization Efficiency
| Factor | Influence on Silanization | Key Findings |
| Solvent | Affects surface coverage and siloxane bond formation. | Nonpolar solvents (e.g., pentane, iso-octane) result in higher surface coverage than polar solvents. Optimal results can sometimes be achieved without a solvent. tandfonline.com |
| Temperature | Influences reaction kinetics and the number of siloxane bonds. | Higher temperatures generally increase the reaction rate and the degree of cross-linking. tamu.edu |
| Substrate Hydroxylation | Determines the number of available reaction sites. | A well-hydroxylated surface provides more silanol groups for condensation. researchgate.net |
| Substrate Dryness | Affects the reaction pathway. | Highly dehydrated surfaces can react directly with ethoxysilanes via siloxane bridges. tamu.edu |
Adsorption Mechanisms of Ethoxysilanes on Metal Oxides (e.g., TiO2), Metals, and Organic Substrates (e.g., Wood)
The versatility of ethoxysilanes extends to a wide array of substrates beyond silica.
Metal Oxides: On metal oxide surfaces like titanium dioxide (TiO2) and alumina (B75360) (Al2O3), the adsorption mechanism is similar to that on silica, involving the hydrolysis of ethoxy groups followed by condensation with surface hydroxyl groups (M-OH). nih.govmdpi.com This results in the formation of strong metal-oxygen-silicon (M-O-Si) bonds. nih.gov The treatment of pigments like TiO2 with alkoxysilanes is a common practice in the coatings industry to improve their dispersion and integration into polymer matrices. coatingsworld.com
Metals: For metal surfaces such as aluminum and steel, the presence of a native oxide layer with surface hydroxyl groups is crucial for the covalent attachment of silanes. surrey.ac.ukmdpi.comacs.org The process involves the formation of metallo-siloxane (Me-O-Si) bonds. nih.gov Studies on iron have shown that the adsorption of ethoxysilanes can be described by a Temkin isotherm, indicating a non-uniform heat of adsorption. surrey.ac.uk The presence of impurities in industrial solvents can reduce the uptake of silane due to competitive adsorption. surrey.ac.uk Silane-based coatings are known to provide corrosion resistance to metals. nih.gov
Organic Substrates: Ethoxysilanes are also effective for modifying organic substrates like wood. Wood is a complex biopolymer rich in hydroxyl groups from cellulose (B213188) and lignin. ncsu.edubucea.edu.cn Ethoxysilanes can react with these hydroxyl groups to form Si-O-C bonds, creating a hydrophobic organosilicon layer on the wood cell walls. bucea.edu.cn This treatment can significantly improve the wood's properties, such as reducing its wettability and enhancing its fire resistance and mechanical strength. bucea.edu.cnresearchgate.net The sol-gel process using this compound precursors is a common method for creating protective coatings on wood. researchgate.netmdpi.com
Advanced Thin Film Deposition Methodologies Utilizing this compound Precursors
Ethoxysilanes are key precursors in several advanced deposition techniques for creating thin films with specific functionalities for a wide range of applications.
Sol-Gel Derived Thin Films for Surface Modification and Coatings
The sol-gel process is a versatile wet-chemical technique used to fabricate ceramic and glass materials from molecular precursors. sigmaaldrich.com Ethoxysilanes, particularly tetrathis compound (TEOS), are among the most common precursors for silica-based sol-gel coatings. researchgate.netacs.org
The process begins with the hydrolysis and condensation of the this compound in a solvent (often an alcohol) to form a "sol," which is a colloidal suspension of solid particles in a liquid. sigmaaldrich.comfrontiersin.org The reactions are typically catalyzed by an acid or a base. nih.govunm.edu The sol can then be applied to a substrate by methods such as dip-coating or spin-coating. frontiersin.orgresearchgate.net Subsequent drying and heat treatment steps lead to the evaporation of the solvent and the formation of a solid "gel" and finally a dense, hard silica or organosilicate thin film. sigmaaldrich.comacs.org
The properties of the resulting film can be precisely controlled by adjusting the reaction conditions, such as the water-to-silane ratio, pH, and the type of precursor and solvent. frontiersin.orgunm.edu By using organofunctional ethoxysilanes (R-Si(OEt)3), hybrid organic-inorganic films can be created, combining the properties of both components. frontiersin.orgresearchgate.net These sol-gel derived films are used for a multitude of purposes, including creating scratch-resistant and anti-reflective coatings, protective layers against corrosion, and functional surfaces with controlled wettability. coatingsworld.comresearchgate.netevonik.com
Plasma-Enhanced Chemical Vapor Deposition (PECVD) with this compound Precursors
Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a process used to deposit thin films from a gas state (vapor) onto a substrate. wikipedia.org Unlike conventional Chemical Vapor Deposition (CVD), PECVD utilizes a plasma to energize the precursor gases, allowing the deposition to occur at lower temperatures. kindle-tech.comceitec.cz This makes it suitable for temperature-sensitive substrates. wikipedia.org
Ethoxysilanes, such as tetrathis compound (TEOS) and trithis compound (B36694) (TES), are widely used as liquid precursors for depositing silicon-based films, primarily silicon dioxide (SiO2), via PECVD. kindle-tech.comscispace.comresearchgate.netkyushu-u.ac.jp In the PECVD reactor, an electric field is applied to create a plasma, which breaks down the this compound vapor into reactive radicals and ions. kindle-tech.comceitec.cz These reactive species then adsorb onto the substrate surface and react to form a thin film. kindle-tech.com
PECVD with this compound precursors offers several advantages, including being less hazardous than using silane (SiH4) gas and providing excellent conformal coverage on complex topographies. kindle-tech.com The addition of an oxidant like oxygen can help eliminate hydrocarbon incorporation into the film. scispace.com The properties of the deposited film, such as deposition rate and refractive index, can be controlled by varying process parameters like RF power and precursor pressure. scispace.com These films are critical in the microelectronics industry for applications such as inter-metal dielectrics and passivation layers. scispace.com
Interactive Table: Comparison of Thin Film Deposition Methods
| Deposition Method | Precursor State | Process Description | Key Advantages | Typical Applications |
| Sol-Gel | Liquid | Hydrolysis and condensation of liquid precursors to form a sol, followed by coating and curing. sigmaaldrich.com | Simple, low-cost, easy to modify film chemistry, good for hybrid materials. sigmaaldrich.com | Protective coatings, optical films, functional surfaces. coatingsworld.comresearchgate.netevonik.com |
| PECVD | Vapor | Plasma-induced decomposition of vaporized precursors and subsequent film deposition. wikipedia.org | Low deposition temperature, high deposition rates, good conformal coverage. wikipedia.orgkindle-tech.com | Microelectronics (dielectric layers), protective coatings. scispace.com |
Control of Film Morphology, Uniformity, and Thickness through Deposition Parameters
The morphology, uniformity, and thickness of films derived from ethoxysilanes are critically dependent on the parameters of the deposition process. Techniques such as chemical bath deposition (CBD), electrospray deposition (ESD), and various chemical vapor deposition (CVD) methods offer precise control over the final film characteristics by manipulating key variables. semanticscholar.orgmdpi.com
Key deposition parameters that govern film properties include precursor concentration, deposition time, bath or substrate temperature, pH of the solution, and the deposition technique itself. mdpi.comnsf.gov For instance, in chemical bath deposition, increasing the deposition time and bath temperature generally leads to an increase in film thickness. mdpi.com Similarly, the concentration of the precursor solution and the pH value can be adjusted to control the deposition rate and subsequent thickness. mdpi.com However, saturation points can be reached where further increases in a parameter, like deposition time or temperature, no longer result in a proportional increase in thickness. mdpi.com
Electrospray deposition (ESD) is another technique where parameters like solution flow rate, substrate temperature, and spray polarity significantly influence the resulting film. nsf.govmdpi.com The interplay between these factors determines the droplet size, evaporation rate, and how the material deposits and consolidates on the substrate, thereby controlling film morphology and uniformity. nsf.govresearchgate.net For example, adjusting the substrate temperature during ESD can control the degree of crosslinking in melting gels derived from this compound precursors. nsf.gov Higher flow rates in spray techniques can lead to thicker but less uniform films, making optimization crucial for achieving desired properties. mdpi.com
The uniformity of the film is also a major challenge, influenced by factors like bath agitation in electroplating or the evenness of precursor delivery in CVD. proplate.comalicat.com Inadequate control can lead to defects such as roughness, pitting, or non-uniform thickness. proplate.com Therefore, rigorous process control, often involving automated systems and modeling, is essential for producing high-quality, uniform this compound-based films. proplate.com
Table 1: Effect of Deposition Parameters on Film Thickness in Chemical Bath Deposition
| Parameter Varied | Range | Resulting Film Thickness (nm) | Reference |
| Deposition Time | 6 to 10 min | 185 to 281 | mdpi.com |
| Bath Temperature | 40 to 90 °C | 183 to 291 | mdpi.com |
| pH Value | 8 to 11 | 185 to 297 | mdpi.com |
Tailoring Surface Properties through this compound Functionalization
Characterization of Surface Coverage and Bonding Configuration
The successful functionalization of a surface with ethoxysilanes requires detailed characterization of the resulting layer's coverage and chemical bonding. A variety of surface-sensitive analytical techniques are employed to gain a molecular-level understanding of the interface.
X-ray Photoelectron Spectroscopy (XPS) is a primary tool for determining the elemental composition and chemical states of the atoms on the functionalized surface. nih.govthermofisher.comresearchgate.net By analyzing high-resolution spectra of elements like Carbon (C1s), Oxygen (O1s), Silicon (Si2p), and Nitrogen (N1s) (in the case of amino-functionalized silanes), researchers can confirm the presence of the silane layer and deduce its bonding environment. researchgate.netmdpi.com For example, the deconvolution of the O 1s spectrum can distinguish between oxygen in the substrate (e.g., Al-O), and oxygen in the siloxane network (Si-O-Si), confirming covalent bond formation. researchgate.net The C/N ratio on an amino-modified surface can suggest the degree of condensation and the presence of residual ethoxy groups. researchgate.net Angle-resolved XPS (ARXPS) can provide further information on the thickness and in-depth composition of the silane layer, which is typically in the range of a few nanometers. thermofisher.commdpi.com
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another powerful technique that provides detailed molecular information from the outermost surface layers (1-5 nm). nih.govacs.org It can detect characteristic fragments of the this compound molecules and interfacial fragments, such as SiOFe⁺, which serve as direct evidence of covalent bonding between the silane and a metal oxide substrate. nih.govacs.org By using isotopic labeling, such as deuterating the surface hydroxyl groups of a steel substrate, ToF-SIMS can be used to unambiguously identify hydrogen bonding interactions between the silane's silanol groups and the surface. acs.orgvub.ac.be
Other techniques used for characterization include:
Fourier Transform Infrared Spectroscopy (FTIR): Detects vibrational modes of chemical bonds, confirming the presence of specific functional groups and the formation of Si-O-Al or Si-O-Si bonds. nih.govresearchgate.net
Atomic Force Microscopy (AFM): Investigates the surface topography and morphology, revealing changes after silanization and the uniformity of the deposited layer. nih.govnih.gov
Water Contact Angle (WCA) Measurements: Assesses the hydrophobicity or hydrophilicity of the surface, which is directly related to the type of functional group introduced and the completeness of the silane layer. researchgate.netmdpi.com
These characterization methods are crucial for understanding how reaction conditions, such as temperature and curing time, influence the bonding mechanism, from initial hydrogen bonding to the formation of stable, covalent metal-oxane bonds (M-O-Si). nih.govmdpi.com
Table 2: Surface Analysis Techniques for this compound Layers
| Technique | Information Provided | Typical Findings for Ethoxysilanes | Reference(s) |
| XPS | Elemental composition, chemical states, layer thickness | Confirms presence of Si, C, O, N; distinguishes Si-O-Si from substrate oxide; quantitative analysis of layer stoichiometry. | nih.govresearchgate.netmdpi.com |
| ToF-SIMS | Molecular fragments, interfacial bonding information | Detection of characteristic silane fragments and interfacial ions (e.g., SiOFe⁺) proving covalent links. | nih.govacs.orgvub.ac.be |
| FTIR | Chemical functional groups, bond formation | Identification of Si-O-Al and Si-O-Si vibrational bands. | nih.govresearchgate.net |
| AFM | Surface morphology, roughness, film uniformity | Visualization of changes in surface features and homogeneity post-silanization. | nih.govnih.gov |
| WCA | Surface wettability (hydrophobicity/hydrophilicity) | Changes in contact angle indicate successful grafting of functional groups (e.g., hydrophobic alkyl chains). | researchgate.netmdpi.com |
Grafting of Organofunctional Ethoxysilanes for Specific Surface Properties
Organofunctional ethoxysilanes, with the general structure R'-Si(OC₂H₅)₃, are widely used to impart specific chemical and physical properties to surfaces. mdpi.commdpi.com The process involves a covalent attachment where the ethoxy groups hydrolyze to form reactive silanol (Si-OH) groups. These silanols then condense with hydroxyl groups on the substrate surface (like metal oxides or glass) to form stable M-O-Si bonds, anchoring the molecule. nih.govbeilstein-journals.org The non-hydrolyzable organofunctional group (R') remains oriented away from the surface, defining its new properties. gantrade.com
The choice of the R' group is dictated by the desired functionality:
Adhesion Promotion: Ethoxysilanes with amino (e.g., (3-aminopropyl)trithis compound, APTES) or epoxy functionalities are used to bridge inorganic substrates and organic polymers or coatings. mdpi.comgantrade.com For example, 6-(3-triethoxysilylpropylamino)-1,3,5-triazine-2,4-dithiol (TES) has been used to create self-assembled monolayers on aluminum to significantly improve adhesion to EPDM rubber, with adhesion strength exceeding 6.0 kN/m after curing. nih.govmdpi.com
Hydrophobicity: Grafting ethoxysilanes with long alkyl or fluorinated chains renders surfaces water-repellent. researchgate.netgantrade.com
Biomolecule Immobilization: Amino- or carboxyl-functionalized ethoxysilanes provide reactive sites for the covalent attachment of proteins, enzymes, or DNA, which is critical for developing biosensors and biocompatible materials. beilstein-journals.org
The effectiveness of the grafting process depends on reaction conditions. For instance, increasing the curing temperature can enhance adhesion strength by promoting more extensive covalent bonding between the silane, the substrate, and the overlying material. nih.govmdpi.com The process must be carefully controlled, as ambient humidity can lead to uncontrolled polymerization in the solution or on the surface, rather than the desired monolayer formation. beilstein-journals.org
Table 3: Examples of Organofunctional Ethoxysilanes and Their Applications
| Organofunctional this compound | Functional Group (R') | Specific Property Conferred | Application Example | Reference(s) |
| (3-Aminopropyl)trithis compound (APTES) | Amino (-C₃H₆NH₂) | Adhesion promotion, surface for further functionalization | Bonding epoxy components to PDMS; modifying surfaces for protein adsorption. | researchgate.netrsc.org |
| 6-(3-triethoxysilylpropylamino)-1,3,5-triazine-2,4-dithiol (TES) | Triazinedithiol | Adhesion promotion | Improving adhesion of EPDM rubber to aluminum. | nih.govnih.govmdpi.com |
| Vinyltrithis compound (VTES) | Vinyl (-CH=CH₂) | Polymer grafting, corrosion resistance | Forming protective siloxane layers on aluminum. | researchgate.netresearchgate.net |
| (3-Glycidyloxypropyl)trithis compound (GPTES) | Epoxy | Adhesion promotion, cross-linking | Improving adhesion in rubber-based damping plates. | researchgate.net |
| Ethoxysilanes with Phosphoric Acid Esters | Phosphoric Acid Ester | Flame retardancy, hydrophobicity | Creating multifunctional protective coatings on cotton fabrics. | mdpi.com |
Development of Multifunctional Coatings and Interfacial Layers
A significant advantage of this compound chemistry is the ability to create multifunctional coatings by combining different precursors in a single formulation, often via the sol-gel process. researchgate.netnih.govmdpi.com This approach allows for the development of materials that possess a synergistic combination of properties not achievable with a single component. mdpi.comradtech.org
For instance, mechanically resistant and hydrophobic coatings can be prepared by mixing tetrathis compound (TEOS) with organofunctional silanes like methyltrimthis compound (B3422404) (MTMS) and diethoxydimethylsilane (B1329274) (DEDMS). researchgate.netnih.gov In such systems, TEOS acts as a cross-linker, forming a rigid silica network that enhances hardness and mechanical strength, while the methyl groups from the other silanes provide hydrophobicity. nih.govmdpi.com Studies have shown that coatings based on TEOS can achieve water contact angles greater than 100°. nih.gov The resulting properties can be finely tuned by adjusting the ratio of the different precursors. nih.govmdpi.com
These hybrid organic-inorganic coatings are valuable for a wide range of applications, including:
Corrosion Protection: Dense, cross-linked siloxane networks act as effective barriers against corrosive agents. mdpi.comnih.gov
Wear and Scratch Resistance: The inorganic silica component significantly improves the surface hardness and durability of polymeric materials. radtech.orgresearchgate.net
Self-Cleaning Surfaces: The combination of hydrophobicity and specific surface morphology can lead to self-cleaning properties. researchgate.net
Furthermore, ethoxysilyl-modified hyperbranched polymers can be used as multifunctional coupling agents in hybrid systems. radtech.org These molecules can covalently bond to both an inorganic network (formed from TEOS via the sol-gel process) and an organic polymer matrix (e.g., an epoxy resin), leading to highly interconnected networks with enhanced thermal-mechanical properties and surface hardness. radtech.org The incorporation of nanofillers like carbon nanotubes or graphene into these this compound-based systems can further introduce functionalities such as electrical conductivity. radtech.org
Catalysis and Immobilization Systems Involving Ethoxysilane Derivatives
Ethoxysilane-Based Immobilized Catalysts
The heterogenization of homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recovery and reusability, thereby enhancing the sustainability of chemical processes. This compound derivatives are instrumental in this field, serving as robust linkers to covalently attach molecular catalysts to inorganic supports.
The design of this compound linkers is centered on creating bifunctional molecules. One functional end, the ethoxysilyl group (-Si(OEt)₃), is designed to form strong, stable covalent bonds with the surface of inorganic supports like silica (B1680970) (SiO₂) through a hydrolysis and condensation reaction with surface silanol (B1196071) groups (-Si-OH). This process results in the formation of a stable Si-O-Si linkage. cdnsciencepub.com The other end of the linker is a functional group designed to coordinate with a metal center, effectively anchoring the catalyst to the support.
Commonly employed linkers include those with terminal phosphine (B1218219) or amine groups. For instance, (3-aminopropyl)trithis compound (APTES) is a widely used linker due to the reactivity of its terminal amine group, which can be used to anchor a variety of metal complexes. tamu.edutamu.edu The synthesis of such linkers often involves a hydrosilylation reaction between an alkene bearing the desired functional group and a hydrosilane, such as trithis compound (B36694), typically catalyzed by platinum complexes like Karstedt's catalyst. mdpi.com
More sophisticated linker designs have been developed to enhance the stability and performance of the immobilized catalyst. Tripodal linkers, for example, are designed to bind to the silica surface through multiple Si-O-Si bonds, which provides greater hydrothermal stability and reduces leaching of the catalytic species compared to conventional trialkoxy-type linkers. researchgate.net The synthesis of these complex linkers can be achieved through multi-step procedures, sometimes involving the protection and deprotection of functional groups to ensure the desired final structure.
The choice of solvent is crucial during the immobilization process, with nonpolar solvents like toluene (B28343) generally providing optimal surface coverage. cdnsciencepub.com The reaction of this compound groups with the silica surface can sometimes lead to side reactions, such as the quaternization of phosphine moieties by ethyl groups from the ethoxysilyl functions, which can be identified using advanced analytical techniques like solid-state NMR spectroscopy. mdpi.com
| Linker Type | Functional Group | Support | Synthesis Highlight | Reference |
| Monodentate | Phosphine, Amine | Silica, Alumina (B75360) | Hydrosilylation of functionalized alkenes | mdpi.com |
| Chelating | Bisphosphinoamine | Silica, Alumina | Reaction of ethoxy-modified amines with phosphines | mdpi.com |
| Tripodal | Phosphine, Amine | Mesoporous Silica | Multi-step synthesis to create three binding sites | researchgate.net |
The catalytic performance of this compound-modified systems is influenced by several factors, including the nature of the linker, the properties of the inorganic support, and the reaction conditions. The immobilization of homogeneous catalysts via this compound linkers has been successfully applied in a variety of catalytic reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
In hydrogenation reactions, rhodium complexes immobilized on silica using phosphine-functionalized this compound linkers have demonstrated high activity and selectivity. mdpi.com For instance, the hydrogenation of 1-dodecene (B91753) using an immobilized Wilkinson-type catalyst shows excellent conversion. The pore size of the silica support plays a significant role, with larger pores allowing for better diffusion of substrates to the active sites, resulting in faster reaction rates. researchgate.net Similarly, Pd nanoparticles supported on amine-functionalized SBA-15 silica have shown enhanced catalytic activity in the direct synthesis of hydrogen peroxide, attributed to the improved dispersion of Pd and the electronic effects of the amine groups. acs.org
The selectivity of these catalysts can also be tuned. For example, in the hydrogenation of nitrile-butadiene rubber, a rhodium catalyst supported on tannin-modified amino-silica exhibited over 96% conversion and 100% selectivity towards the hydrogenation of C=C bonds, leaving the nitrile groups intact. researchgate.net In the catalytic transfer hydrogenation of angelica lactone to produce γ-valerolactone (GVL), an immobilized Ru-based catalyst showed high activity and selectivity, though these were found to decrease with higher crystallinity and surface area of the support, likely due to size selectivity effects. capes.gov.br
Enzymes have also been successfully immobilized on this compound-functionalized supports, leading to enhanced catalytic activity and stability. For example, lipase (B570770) immobilized on 3-aminopropyltrithis compound-functionalized SBA-15 demonstrated high conversion in the esterification of citronellol. acs.org Glucose oxidase immobilized on an amine-functionalized layer of (3-aminopropyl)trithis compound (APTES) also showed effective enzymatic activity. mdpi.com
| Catalyst System | Reaction | Key Finding | Reference |
| Rh-phosphine/Silica | Hydrogenation of 1-dodecene | 100% conversion; rate dependent on support pore size | mdpi.com |
| Pd/APTES-SBA-15 | Direct H₂O₂ Synthesis | Enhanced productivity and selectivity | acs.org |
| Ru-NH₂-γ-Al₂O₃ | Hydrogenation of Levulinic Acid | 99% GVL yield with a stable catalyst | capes.gov.br |
| Lipase/APTES-SBA-15 | Esterification of Citronellol | ~77% conversion after 24h | acs.org |
A primary advantage of immobilizing catalysts using this compound linkers is the enhancement of their stability and potential for reuse. The covalent Si-O-Si bond formed between the linker and the inorganic support is generally robust under a variety of reaction conditions, which minimizes the leaching of the catalytic species into the reaction medium. researchgate.net This increased stability allows for the catalyst to be recovered, typically by simple filtration, and reused in multiple reaction cycles.
For instance, formate (B1220265) dehydrogenases immobilized on supports functionalized with (3-aminopropyl)trithis compound have shown significant operational stability, retaining a substantial percentage of their initial activity after multiple reuses. researchgate.net Similarly, alcohol dehydrogenase and laccase immobilized on mesoporous silica nanoflowers demonstrated higher stability than their free counterparts and could be reused multiple times with only a partial loss of activity. google.com In some cases, catalysts have been recycled up to 15 times without a major loss of activity. nih.gov
Despite the inherent stability, catalyst deactivation can still occur over time due to factors such as poisoning, fouling by reaction byproducts, or thermal degradation. mdpi.com Regeneration of the catalyst is therefore a crucial aspect of its lifecycle. Common regeneration methods for supported catalysts include thermal treatments, such as calcination, to burn off adsorbed organic species and coke deposits. mdpi.com This process can often restore the catalyst's activity, allowing for its continued use. However, the specific regeneration mechanism will depend on the nature of the catalyst, the support, and the cause of deactivation. For some systems, simple washing with appropriate solvents may be sufficient to remove inhibiting species and restore catalytic performance. The development of robust linkers, such as the aforementioned tripodal systems, is a key strategy to create catalysts that are not only stable but also capable of withstanding regeneration conditions. researchgate.net
| Immobilized Catalyst | Number of Cycles | Activity Retention | Regeneration Mentioned | Reference |
| Formate Dehydrogenase/APTES-support | 10 | 38-69% | Not specified | researchgate.net |
| CpsADH & Laccase/Mesoporous Silica | 5 | 52-63% | Not specified | google.com |
| Rh-phosphine/Silica | 15 | Major activity retained | Not specified | nih.gov |
| MnOx/HZSM-5 | 5 | Total conversion maintained | Thermal treatment | mdpi.com |
Role of Ethoxysilanes in Homogeneous and Heterogeneous Catalysis
Beyond their use as anchoring agents, ethoxysilanes are also key players as reagents in important catalytic transformations, participating directly in bond-forming and rearrangement reactions.
The disproportionation of hydrosilanes is a significant reaction, particularly for the production of high-purity silane (B1218182) (SiH₄), a key precursor in the electronics industry. In this context, trithis compound serves as a primary substrate. The reaction involves the redistribution of substituents around the silicon atom, typically yielding tetrathis compound and silane.
This transformation is not spontaneous and requires a catalyst. It is important to note that ethoxysilanes themselves are the reactants, not the mediators of the catalysis. The disproportionation is typically mediated by base catalysts. acs.org Anion exchange resins have been shown to effectively catalyze the disproportionation of trithis compound under mild conditions (40–55 °C), affording tetrathis compound and monosilane. researchgate.net The reaction can also be catalyzed by metal alkoxides, such as sodium ethoxide, and other metal complexes. nih.govgoogle.com For example, dimethyltitanocene has been reported as an excellent catalyst for the redistribution of alkoxysilanes like trithis compound. cdnsciencepub.com The reaction mechanism is thought to involve the formation of a hypervalent silicon intermediate. It has been noted that this reaction can be exothermic and may produce pyrophoric silane gas, requiring careful control, especially on a large scale. google.com
Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double bond. Trithis compound is a commonly used reagent in these reactions due to its reactivity and the stability of the resulting products. The process is almost always catalyzed, typically by transition metal complexes.
A wide range of catalysts are effective for the hydrosilylation of alkenes with trithis compound. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, have been historically dominant. mdpi.com However, due to the cost of platinum, significant research has focused on developing catalysts based on more earth-abundant metals. Highly active and selective iron and cobalt catalysts have been developed, often featuring pincer-type ligands. nih.gov Nickel catalysts, particularly those with α-diimine ligands, have also emerged as efficient and scalable alternatives for the anti-Markovnikov hydrosilylation of terminal alkenes with trithis compound. mdpi.com Rhodium complexes are also effective and have been studied for the hydrosilylation of various olefins with trithis compound.
The reaction mechanism generally follows pathways like the Chalk-Harrod mechanism, which involves the oxidative addition of the silane to the metal center, followed by olefin insertion and reductive elimination. The choice of catalyst and reaction conditions can influence the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov).
This compound as Precursors in Flame Synthesis of Catalytic Nanoparticles
Flame synthesis, particularly flame spray pyrolysis (FSP), stands out as a scalable and continuous method for manufacturing a wide array of nanostructured materials, including sophisticated catalytic nanoparticles. researchgate.netnsf.gov This high-temperature aerosol process allows for the production of materials with high purity and specific surface areas, often in a single step. nsf.govmdpi.com this compound derivatives, with tetrathis compound (TEOS) being a prominent example, are frequently employed as precursors for the synthesis of silica (SiO₂) nanoparticles. researchgate.netcuvillier.de These silica nanoparticles can serve as catalysts themselves, or more commonly, as stable supports for catalytically active metal species. researchgate.netnsf.gov
The fundamental principle of flame synthesis involves dissolving a metal-organic precursor, such as an this compound, in a combustible solvent. This solution is then sprayed as fine droplets into a flame. mdpi.com The intense heat causes the solvent to burn and the precursor to undergo decomposition, nucleation, and condensation, ultimately forming nanoparticles. mdpi.comcuvillier.de The characteristics of the resulting nanoparticles are highly dependent on various process parameters, which allows for precise control over the final material properties. nsf.gov
Research has extensively documented the influence of precursor concentration and flame conditions on the morphology and size of the synthesized nanoparticles. In the flame spray pyrolysis of tetrathis compound (TEOS), for instance, both the concentration of the TEOS solution and the flame temperature play crucial roles in determining the final particle characteristics. tandfonline.com
One study systematically varied the TEOS concentration and maximum flame temperature to observe the effect on the resulting silica nanoparticles. The findings demonstrate that as the TEOS concentration increases, the average particle size also increases, while the specific surface area (BET) decreases. tandfonline.com Conversely, increasing the flame temperature leads to a decrease in the average particle size. tandfonline.com
The following table summarizes the experimental findings from the study on the flame synthesis of silica nanoparticles using TEOS as a precursor.
Table 1: Effect of TEOS Concentration and Flame Temperature on Silica Nanoparticle Properties
| Precursor Solution | Max. Flame Temp. (°C) | Specific Surface Area (m²/g) | Avg. Particle Size (nm) | Morphology |
|---|---|---|---|---|
| 0.1 M TEOS | 1610 | 285 | 9.6 | Spherical, non-aggregated |
| 0.3 M TEOS | 1610 | 120 | 22.8 | Spherical, non-aggregated |
| 0.5 M TEOS | 1610 | 81.4 | 33.5 | Spherical, non-aggregated |
| 0.5 M TEOS | 1200 | 47.6 | 47.6 | Spherical, non-aggregated |
| 0.5 M TEOS | 1710 | - | 15.9 | Mix of non-aggregated and chain-like aggregates |
Data sourced from a study on flame spray pyrolysis of TEOS. tandfonline.com
The mechanism of particle formation is also influenced by the precursor's properties and process conditions. For a volatile precursor like TEOS, two primary mechanisms are proposed: vapor-phase reaction (VPR) and intradroplet reaction (IDR). tandfonline.com At lower flame temperatures, the TEOS may react within the droplets (IDR), leading to larger, spherical, and non-aggregated particles. tandfonline.com At higher temperatures, the precursor evaporates completely and the reaction occurs in the gas phase (VPR), which can lead to the formation of chain-like aggregates. tandfonline.com Understanding the chemistry of TEOS pyrolysis, where it decomposes primarily into silicic acid which then condenses to form silica, is crucial for controlling these processes. cuvillier.deresearchgate.net
Beyond simple silica nanoparticles, flame synthesis using this compound precursors can produce more complex catalytic systems. For example, silica-coated nanoparticles, such as superparamagnetic maghemite (γ-Fe₂O₃) coated with a silica shell, have been successfully synthesized in a single step using FSP. acs.org In such processes, an iron precursor is used for the core, while TEOS is used for the in-situ formation of the silica shell. These core-shell structures are valuable in applications like bioseparation, where the silica surface can be further functionalized. acs.org
Furthermore, ethoxysilanes containing functional groups, such as amino-functionalized alkoxysilanes, are used to create catalysts with specific surface properties. The co-condensation of tetrathis compound with precursors like (3-aminopropyl)trithis compound (APTES) in a one-pot sol-gel process can yield amino-functionalized silica particles. scispace.com While not always a flame synthesis method, the principles of using mixed precursors can be applied to FSP to create functionalized catalytic supports directly. These amino groups can act as anchoring sites for metal nanoparticles or serve as basic catalytic sites themselves. mdpi.comresearchgate.net
Advanced Characterization Techniques for Ethoxysilane Derived Materials
Spectroscopic Analysis of Ethoxysilane Structures and Networks
Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding within this compound-derived materials. By probing the interactions of molecules with electromagnetic radiation, these methods offer a detailed picture of the atomic and molecular arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si Solid-State and Liquid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of this compound-derived materials in both liquid and solid states. It provides detailed information about the local chemical environment of specific nuclei, such as ¹H, ¹³C, and ²⁹Si.
¹H and ¹³C NMR are instrumental in characterizing the organic components of this compound molecules and the changes they undergo during hydrolysis and condensation reactions. For instance, in trithis compound (B36694), the proton NMR spectrum shows characteristic signals for the silicon-bound proton (Si-H), the methylene protons (-O-CH₂-), and the methyl protons (-CH₃). dss.go.th Similarly, ¹³C NMR can distinguish between the different carbon environments within the ethoxy groups. mdpi.com Solid-state ¹³C NMR is particularly useful for analyzing the structure of functionalized silica (B1680970) surfaces, for example, after modification with aminopropyltrithis compound. mdpi.com
²⁹Si NMR is arguably the most informative NMR technique for studying silicate structures. It directly probes the silicon atoms and can differentiate between various silicon environments based on the number of bridging oxygen atoms (Q species) or the presence of organic substituents (T species). researchgate.net For example, in the polymerization of tetrathis compound (TEOS), ²⁹Si NMR can track the progression from monomeric Si(OEt)₄ to various hydrolyzed and condensed species. researchgate.netdiva-portal.org The chemical shifts in ²⁹Si NMR spectra provide quantitative data on the degree of condensation and the presence of different siloxane structures. researchgate.netresearchgate.net Both liquid-state and solid-state ²⁹Si NMR are employed, with the latter, often using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), being essential for characterizing the final solid-state network. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Trithis compound dss.go.th
| Assignment | Chemical Shift (ppm) |
| Si-H | 4.286 |
| -O-CH₂ -CH₃ | 3.852 |
| -O-CH₂-CH₃ | 1.246 |
Table 2: General ²⁹Si NMR Chemical Shift Ranges for Siloxane Species
| Silicon Species | Notation | Typical Chemical Shift Range (ppm) |
| Monomer | Q⁰ | -80 to -85 |
| End-group | Q¹ | -88 to -92 |
| Middle-group | Q² | -98 to -102 |
| Branching site | Q³ | -108 to -112 |
| Cross-linking site | Q⁴ | -110 to -114 |
Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) and Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds present and their local environment, making them ideal for studying the hydrolysis and condensation of ethoxysilanes and the structure of the resulting silica networks.
FTIR Spectroscopy is widely used to monitor the chemical transformations during the sol-gel process. The disappearance of C-H stretching and bending vibrations and the appearance of broad Si-O-Si stretching bands are indicative of the conversion of this compound precursors into a silicate network. researchgate.net Specifically, the presence of Si-OH and Si-O-Si bonds can be readily identified. researchgate.net FTIR analysis can also be used to study the interaction of ethoxysilanes with surfaces, for example, the reaction of trithis compound (TES) with amorphous silica. byu.edu
Raman Spectroscopy offers complementary information to FTIR and is particularly useful for studying the formation of siloxane networks. researchgate.net It can be used to analyze the relevant vibrational bands of different organotrialkoxysilanes. researchgate.netnih.gov In the study of silica gels derived from trithis compound, Raman spectroscopy has been used to investigate the symmetric stretching vibration of oxygen atoms connected to a silicon atom. researchgate.netdiva-portal.org The technique is also sensitive to the ring structures that can form within silicate and siloxane materials. nih.gov
Table 3: Key Vibrational Bands in the Analysis of this compound-Derived Materials
| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |
| ~3400 | O-H stretching (silanols, water) | FTIR |
| 2975, 2885 | C-H stretching (ethoxy groups) | FTIR, Raman |
| ~1080 | Asymmetric Si-O-Si stretching | FTIR |
| ~800 | Symmetric Si-O-Si stretching | Raman |
| ~450 | Si-O-Si bending | Raman |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique for identifying and quantifying the molecular species present in a sample by measuring their mass-to-charge ratio. In the context of this compound-derived materials, MS is particularly valuable for analyzing the initial stages of hydrolysis and condensation and for characterizing the resulting oligomeric and polymeric species.
Various MS techniques are employed for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile this compound compounds and their early hydrolysis products. dss.go.th For less volatile oligomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique. diva-portal.org
More advanced techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are used for the surface characterization of thin films derived from ethoxysilanes, providing information about the chemical composition and structure of the outermost layers. diva-portal.orgElectrospray Ionization-Fourier Transform Ion Cyclotron Resonance-Mass Spectrometry (ESI-FT-ICR-MS) offers high-resolution mass analysis, enabling the precise identification of complex silyl (B83357) organic compounds and the study of their fragmentation pathways. theses.fr This technique has been instrumental in understanding the behavior of these compounds during mass spectrometric analysis. theses.fr
Thermal Analysis Methods
Thermal analysis techniques are crucial for determining the thermal stability, decomposition behavior, and compositional characteristics of this compound-derived materials. These methods subject the material to a controlled temperature program and measure the resulting changes in its physical and chemical properties.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is widely used to determine the thermal stability of polymers and other materials. mdpi.comnih.govacs.org For this compound-derived materials, TGA can be used to quantify the extent of surface modification, for example, by determining the amount of organic functional groups grafted onto a silica surface. nih.gov The weight loss at different temperatures corresponds to the removal of adsorbed water, the decomposition of residual organic groups, and the dehydroxylation of the silica network. nih.gov
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. fraunhofer.de DTA can detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, crystallization, and chemical reactions. fraunhofer.de In the study of hydrolyzed tetrathis compound, DTA has been used to identify the endothermic process of hydrolysis followed by the exothermic process of condensation. researchgate.net The technique can also provide information on the distribution of organic groups within a gel network. researchgate.net
Table 4: Typical Thermal Events Observed in TGA/DTA of this compound-Derived Materials
| Temperature Range (°C) | Event | Technique |
| < 150 | Desorption of physically adsorbed water and solvent | TGA |
| 200 - 400 | Decomposition of residual organic (ethoxy) groups | TGA/DTA (exothermic) |
| > 400 | Dehydroxylation (condensation of silanol (B1196071) groups) | TGA/DTA (endothermic) |
Microscopic and Surface Characterization Techniques
Microscopic and surface characterization techniques are essential for visualizing the morphology and topography of this compound-derived materials at the micro- and nanoscale. These methods provide critical information about the structure of films, coatings, and nanoparticles.
Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of materials. researchgate.net In the study of this compound-derived coatings, SEM can reveal the microstructure and the presence of features like nanoparticles or aggregates. mdpi.comresearchgate.net When coupled with Energy-Dispersive X-ray Spectroscopy (EDX) , SEM can also provide elemental analysis of the surface, confirming the presence and distribution of silicon and other elements. nanoscientific.org
Transmission Electron Microscopy (TEM) provides even higher resolution images, allowing for the visualization of the internal structure of materials. researchgate.net TEM is particularly useful for characterizing the size, shape, and morphology of nanoparticles synthesized from ethoxysilanes. researchgate.netscielo.br It can be used to observe the porous structure of silica gels and the distribution of functional groups within a material. researchgate.netnih.gov
Atomic Force Microscopy (AFM) is a powerful technique for imaging surfaces at the nanometer scale. researchgate.net It can provide three-dimensional topographical information and can also be used to probe local mechanical and adhesive properties. mdpi.com AFM has been employed to study the surface topography and growth behavior of vinyltrithis compound films and to investigate the interactions between polymers and silane (B1218182) networks. researchgate.netmdpi.com After silanization of a surface, AFM can reveal changes in surface roughness.
Electron Microscopy (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)) for Morphology and Microstructure Analysis
Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of this compound-derived materials at high resolution. Scanning Electron Microscopy (SEM) provides detailed information about the surface topography, while Transmission Electron Microscopy (TEM) offers insights into the internal structure of these materials.
Scanning Electron Microscopy (SEM) is widely used to study the three-dimensional surface morphology of materials with nanometric resolution. chemrxiv.org The technique involves scanning a focused beam of electrons onto a sample, which generates signals that reveal the surface characteristics. researchgate.net In the context of this compound-derived coatings, SEM analysis can reveal details about surface smoothness, the presence of cracks or defects, and the distribution of nanoparticles or other fillers within the coating. For instance, in the development of hybrid anticorrosion sol-gel coatings, SEM has been used to characterize the surface of materials modified with various functional alkoxysilanes, including tetrathis compound (TEOS). frontiersin.org Studies on octadecyltrimthis compound (ODTMS)-based coatings on aluminum alloys have utilized SEM to observe the surface before and after immersion in water, revealing signs of local electrochemical corrosion. mdpi.comresearchgate.net
Transmission Electron Microscopy (TEM) provides highly magnified images of a specimen by transmitting a high-energy electron beam through a thin sample. This technique allows for the examination of internal structural details such as the size, shape, and distribution of nanoparticles within a matrix. mdpi.com For this compound-derived materials, TEM can be used to visualize the core-shell structure of functionalized nanoparticles or the dispersion of silica nanoparticles within a polymer matrix. For example, in the synthesis of functionalized silica nanoparticles, TEM has been used to investigate the morphological features of bare silica nanoparticles, revealing nanospheres with homogeneous dimensions. mdpi.com
The following table summarizes findings from electron microscopy studies on this compound-derived materials:
| Material/Coating | Precursor(s) | Microscopy Technique | Key Findings |
| Hybrid Anticorrosion Sol-Gel Coating | Tetrathis compound (TEOS), 3-glycidyloxypropyltrimthis compound (GPTMS), 3-aminopropyltrithis compound (APTES), vinyltrithis compound (VTES) | SEM | Characterization of the surface morphology of functional core-shell nanoparticles. frontiersin.org |
| Octadecyltrimthis compound (ODTMS) Coating on Aluminum Alloy | Octadecyltrimthis compound (ODTMS) | SEM | Observation of local electrochemical corrosion after immersion in water. mdpi.comresearchgate.net |
| Functionalized Silica Nanoparticles | CINN-APTES | TEM | Revealed homogeneous nanospheres with an average diameter of 31 ± 3 nm. mdpi.com |
| VTMS/TEOS Hybrid Coatings on Titanium | Vinyltrimthis compound (VTMS), Tetrathis compound (TEOS) | SEM | Coatings were continuous, transparent, smooth, with no visible cracks or surface defects. researchgate.net |
Atomic Force Microscopy (AFM) for Surface Topography and Roughness
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography of a material with nanoscale resolution. anton-paar.com It is a powerful tool for quantitatively measuring surface roughness and observing surface features. anton-paar.comaip.org
In the study of this compound-derived films, AFM is employed to characterize the surface topography and growth behavior of self-assembled monolayers (SAMs). For instance, the surface topography of vinyltrithis compound (VTES) films deposited on silicon dioxide substrates has been investigated using AFM, revealing that films deposited from a solution method grew via islands. nih.gov The roughness of these layers was found to first decrease and then increase with increasing VTES concentration. nih.gov
AFM has also been used to study the interaction of γ-aminopropyltrithis compound (APS) with E-glass surfaces. These studies have shown that extraction with boiled water can lead to the appearance of 'holes', 'pores', or 'pits' in the structure of the silane deposit, with a reduction in the root mean square (RMS) roughness. researchgate.net The high spatial resolution and force sensitivity of AFM allow for the measurement of nanoscale mechanical properties of thin films, which is particularly useful for understanding the durability and performance of this compound-derived coatings. nih.gov
Below is a data table summarizing AFM findings on this compound-derived films:
| Silane Film | Deposition Method | Key AFM Findings | RMS Roughness |
| Vinyltrithis compound (VTES) on SiO2 | Solution Deposition | Island-like growth. nih.gov | Varies with concentration |
| γ-aminopropyltrithis compound (APS) on E-glass | Immersion | Appearance of 'holes' and 'pores' after boiled water extraction. researchgate.net | ~ 0.26 nm after extraction researchgate.net |
| Octadecyl and Decyl Silanes on SiOx/Si | Drop-casting | Transition from lying-down to standing-up geometry with increasing coverage. | 0.67 ± 0.04 nm for ordered domains |
X-ray Diffraction (XRD) for Crystalline and Amorphous Structural Analysis
X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing the atomic and molecular structure of materials. mdpi.com It can distinguish between crystalline materials, which have a repeating atomic structure and produce sharp diffraction peaks, and amorphous materials, which lack long-range order and generate broad, diffuse halos. researchgate.netnih.gov Many this compound-derived materials, particularly those synthesized via sol-gel processes, are amorphous or semi-crystalline in nature. researchgate.netmdpi.com
The XRD patterns of silica nanoparticles synthesized from tetra-ethyl-ortho-silicate (TEOS), for example, typically exhibit a broad diffused peak around 2θ=24.58°, confirming their amorphous structure. researchgate.net The absence of sharp diffraction peaks indicates the lack of a long-range ordered crystalline structure. researchgate.net
In hybrid xerogels containing tetraethyl orthosilicate (B98303) (TEOS) and alkyltriethoxysilanes, XRD analysis has been found to be consistent with the distribution of (SiO)4 and (SiO)6 rings, confirming that the local periodicity associated with four-fold rings increases with a higher percentage of the precursor. mdpi.com For amorphous and nanocrystalline materials where conventional XRD analysis is insufficient, specialized techniques like Pair Distribution Function (PDF) analysis can be employed to extract meaningful structural information about short- and medium-range order. nih.gov PDF analysis of amorphous SiO2, a common component in this compound-derived materials, reveals information about the Si-O, Si-Si, and O-O pair distances. wikipedia.org
The table below presents typical XRD findings for this compound-derived materials:
| Material | Precursor(s) | XRD Findings | Structure |
| Silica Nanoparticles | Tetra-ethyl-ortho-silicate (TEOS) | Broad diffused peak around 2θ=24.58°. researchgate.net | Amorphous researchgate.net |
| Hybrid Xerogels | TEOS, Alkyltrithis compound | Consistent with the distribution of (SiO)4 and (SiO)6 rings. mdpi.com | Amorphous with local periodicity mdpi.com |
| Amorphous SiO2 | (3-aminopropyl)trithis compound (APTES) modified | PDF analysis reveals Si-O, Si-Si, and O-O pair distances. wikipedia.org | Amorphous wikipedia.org |
Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy (XPS), Near-Edge X-ray Absorption Fine Structure (NEXAFS)) for Surface Chemical Composition and Bonding
Surface-sensitive spectroscopies are crucial for determining the elemental composition, chemical states, and molecular orientation at the surface of this compound-derived materials, which are critical for applications such as adhesion, biocompatibility, and corrosion resistance.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. scirp.org XPS is a surface-sensitive technique that can analyze the top 2-5 nm of a surface. scirp.org It has been extensively used to study the interaction of organosilanes like γ-aminopropyltrithis compound (APS) with glass surfaces. researchgate.netuchicago.edu By analyzing the changes in elemental ratios (e.g., C:Si and N:Si) after extraction treatments, researchers can confirm the removal of physisorbed components of the silane deposit. researchgate.netuchicago.edu XPS can also be used to detect the different Si-O bonding states of silicon, providing insights into the bonding between a silica particle surface and attached silanes. mdpi.com
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), provides information on the electronic structure of unoccupied levels and can give orientational information about molecules on a surface. nih.gov NEXAFS is element-specific and sensitive to the bonding environment of the absorbing atom. The technique involves tuning the X-ray energy and measuring the absorbed intensity, which reveals details about the chemical, electronic, and molecular structure of materials within the first 10 nm of the surface. researchgate.net The polarized beam in NEXAFS can provide additional insight into molecular orientation. researchgate.net
The following table summarizes the application of surface-sensitive spectroscopies in the analysis of this compound-derived materials:
| Technique | Material/System | Information Obtained | Key Findings |
| XPS | γ-aminopropyltrithis compound (APS) on E-glass | Elemental composition, chemical bonding | Confirmed removal of physisorbed silane components after water extraction. researchgate.netuchicago.edu |
| XPS | Silanes on silica particle surface | Si-O bonding states | Allowed for quantification of surface-attached silane molecules. mdpi.com |
| NEXAFS | Molecular adsorbates on surfaces | Electronic structure, molecular orientation | Angle dependence of X-ray absorption tracks the orientation of resonant bonds. |
| ARXPS | (3-aminopropyl) trithis compound (APTES) on gold | Layer thickness | Determined the thickness of the functionalized layers to be 1.0 (0.2) nm. wikipedia.org |
Porosity and Surface Area Characterization (e.g., N2, CO2, water vapor adsorption techniques)
The porosity and surface area of this compound-derived materials are critical parameters that influence their performance in applications such as catalysis, adsorption, and as protective coatings. Gas adsorption techniques, primarily using nitrogen (N2), carbon dioxide (CO2), and water vapor as adsorbates, are standard methods for characterizing these properties.
Nitrogen (N2) Adsorption at 77 K is the most common method for determining the specific surface area (using the Brunauer-Emmett-Teller, BET, theory) and pore size distribution of porous materials. aip.orguchicago.edu The shape of the N2 adsorption-desorption isotherm provides information about the pore structure. For instance, Type IV isotherms with a hysteresis loop are characteristic of mesoporous materials (pore size 2-50 nm), which are often observed in silica aerogels derived from tetrathis compound (TEOS). mdpi.comanton-paar.com The surface area and pore volume of mesoporous silica can be significantly reduced after modification with ethoxysilanes like aminopropyltrithis compound (APTES) due to pore blockage by the amino groups. mdpi.com
Carbon Dioxide (CO2) Adsorption is particularly useful for characterizing microporous materials, especially those containing amine functionalities, such as silica functionalized with aminosilanes. frontiersin.orgwikipedia.org The interaction between CO2 and the amine groups leads to chemisorption, resulting in a significant increase in CO2 uptake at low pressures. wikipedia.org The CO2 adsorption capacity of aminosilane-modified mesoporous silicas has been shown to increase with higher amine content and specific surface area. frontiersin.org Studies on amino-functionalized mesocellular foams have shown that the CO2 adsorption capacity can be influenced by the pore size of the silica support. wikipedia.org
Water Vapor Adsorption analysis provides insights into the hydrophilicity or hydrophobicity of a material's surface. For this compound-derived coatings, water vapor adsorption can indicate the effectiveness of the coating in repelling water. researchgate.net Thin siloxane films create hydrophobic surfaces, and water condensation is not observed even at 100% relative humidity. researchgate.net The stability of these coatings can be assessed by monitoring changes in water adsorption over time. researchgate.net
The table below presents data from gas adsorption studies on this compound-derived materials:
| Material | Adsorbate | Technique | Surface Area (m²/g) | Pore Volume (cm³/g) | Key Findings |
| Mesoporous Silica (MCM-41) | N2 | BET | 1007 | 0.944 | High surface area and pore volume before functionalization. mdpi.com |
| APTES-modified MCM-41 | N2 | BET | 58.1 | 0.12 | Significant reduction in surface area and pore volume after functionalization. mdpi.com |
| Mesoporous Silica (SBA-15) | N2 | BET | 737 | 1.23 | High surface area and pore volume before functionalization. mdpi.com |
| APTES-modified SBA-15 | N2 | BET | 20.1 | 0.13 | Significant reduction in surface area and pore volume after functionalization. mdpi.com |
| Aminosilane-modified MCM-41 | CO2 | Adsorption Isotherm | - | - | CO2 adsorption capacity of 1.55 mmol/g. frontiersin.org |
| Aminosilane-modified SBA-15 | CO2 | Adsorption Isotherm | - | - | CO2 adsorption capacity of 1.37 mmol/g. frontiersin.org |
| Butylsiloxane film on iron | Water Vapor | QCM | - | - | Low water adsorption, indicating a hydrophobic surface. researchgate.net |
Future Research Directions and Emerging Trends in Ethoxysilane Science
Development of Novel Ethoxysilane Precursors for Next-Generation Materials
The synthesis of novel this compound precursors is a cornerstone for the development of next-generation materials with enhanced functionalities. Research is focused on creating tailored molecules that can serve as building blocks for advanced inorganic-organic hybrid materials, polymers, and coatings.
A key area of development is the creation of multifunctional alkoxysilanes. These precursors are designed with specific organic functional groups attached to the silicon atom, which allows for precise control over the final material's properties. For instance, novel (meth)acrylate-substituted alkoxysilanes have been developed as precursors for inorganic-organic copolymers. researchgate.net These molecules are synthesized by adding thiosilanes or hydrosilanes to commercial di-, tri-, tetra-, or penta-(meth)acrylate compounds. researchgate.net The resulting precursors possess both alkoxysilyl groups, which form an inorganic Si-O-Si network via the sol-gel process, and (meth)acrylate groups, which can undergo organic polymerization. researchgate.net This dual reactivity enables the creation of materials with a unique combination of inorganic and organic properties.
Silsesquioxanes, with the general formula (RSiO1.5)n, represent another important class of materials derived from silane (B1218182) precursors. mdpi.com Research into new silsesquioxane precursors is expanding the architectural possibilities from simple molecules to complex networks. mdpi.com For example, to overcome the high reactivity and purification challenges of commercial chlorosilanes, researchers are synthesizing tailor-made chlorosilanes from this compound precursors for subsequent reactions. mdpi.com One approach involves the hydrosilylation of vinylnaphthalene with ethoxydimethylsilane to produce ethoxydimethyl(2-naphthylethyl)silane, a precursor for creating functional silsesquioxanes. mdpi.com
Furthermore, ethoxysilanes are instrumental in designing precursors for specialized applications, such as electroactive and luminescent materials. A novel aniline (B41778) trimer-siliceous precursor, N,N′-bis(4′-(3-triethoxysilylpropyl-ureido)phenyl)-1,4-quinonenediimine (TSUPQD), was synthesized by coupling an amine-capped aniline trimer with triethoxysilylpropyl isocyanate (TESPIC). ysu.am This precursor covalently incorporates electroactive moieties into a silica (B1680970) network, opening avenues for new hybrid materials. ysu.am In the realm of luminescent materials, novel sol-gel precursors are being developed for thin, mesoporous europium-doped silica coatings. acs.org These systems use functional trialkoxysilanes in combination with tetraethylorthosilicate (TEOS) to create efficient light-emitting coatings. acs.org
The development also extends to organochlorinated xerogels, where chloroalkyltriethoxysilanes are co-condensed with TEOS. nih.gov This research has shown that the nature and amount of the chlorinated precursor significantly influence the morphology, porosity, and structural ordering of the resulting hybrid silica xerogels. nih.gov
Integration of Ethoxysilanes in Smart and Responsive Materials Systems
Ethoxysilanes are playing an increasingly vital role in the creation of "smart" or "stimuli-responsive" materials, which can change their properties in response to external environmental changes such as temperature, pH, light, or electric and magnetic fields. alliedacademies.orgnih.gov These materials are at the forefront of innovation in fields ranging from biomedicine to electronics. alliedacademies.orgresearchgate.net
A significant application of ethoxysilanes is in the formation of responsive polymer hydrogels. dntb.gov.ua For example, thermo-responsive systems have been created using trithis compound-capped Pluronics (PEO-PPO-PEO triblock copolymers). polympart.ir In these systems, the this compound groups hydrolyze over time to form silanol (B1196071) moieties, which then condense to create a cross-linked network. polympart.ir This gradual cross-linking process results in materials with progressively increasing mechanical properties, a desirable trait for certain applications.
This compound derivatives are also used to modify surfaces and nanoparticles to impart responsive behaviors. researchgate.net Stimuli-responsive polymers (SRPs) can be designed with this compound end-groups for grafting onto surfaces or for creating self-assembled structures like micelles and vesicles. researchgate.net These functionalized materials can respond to various triggers, including pH. For instance, polymers with ionizable groups like carboxyl or amino moieties can exhibit dramatic conformational changes in response to pH shifts. researchgate.net
The versatility of ethoxysilanes allows for their incorporation into a wide array of smart polymer systems. Examples include:
Temperature-Responsive Polymers: Systems based on poly(N-isopropylacrylamide) (PNIPAM) can be modified with ethoxysilanes to create injectable hydrogels that solidify at body temperature.
pH-Responsive Polymers: this compound-functionalized polymers containing acidic or basic groups can be used in drug delivery systems that release their payload in the specific pH environment of a tumor or a particular cellular compartment. researchgate.net
Light-Responsive Polymers: Polymers incorporating photo-responsive groups like azobenzene (B91143) or spiropyran can be combined with this compound chemistry to create materials whose properties can be altered with light. researchgate.net
The integration of ethoxysilanes provides a robust method for creating covalent linkages within these polymer networks or for anchoring them to inorganic substrates, enhancing the stability and performance of the final smart material system. researchgate.netpolympart.ir
Advancements in Computational and Theoretical Approaches for Predicting this compound Behavior and Properties
Computational and theoretical modeling has become an indispensable tool in materials science, and the study of ethoxysilanes is no exception. These approaches allow researchers to predict the behavior and properties of this compound-based systems at a molecular level, guiding experimental work and accelerating the discovery of new materials. elifesciences.orggithub.io
Computational modeling is particularly useful for understanding the complex reaction mechanisms involved in the hydrolysis and condensation of ethoxysilanes during the sol-gel process. By simulating these reactions, scientists can gain insights into how factors like pH, water-to-silane ratio, and precursor structure influence the final structure and porosity of the resulting silica network. nih.gov For example, studies on hybrid xerogels prepared from tetraethyl orthosilicate (B98303) (TEOS) and chloroalkyltriethoxysilanes have utilized techniques like 29Si Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), which are often complemented by computational analysis to interpret the complex structural data. nih.gov These analyses help in understanding the influence of the precursor's organic group on the formation of ordered domains within the material. nih.gov
Molecular dynamics and quantum mechanics simulations are also employed to predict the properties of materials derived from ethoxysilanes. These models can forecast mechanical strength, thermal stability, and interactions at the interface between organic polymers and inorganic silica fillers. This predictive capability is crucial for designing composites with desired performance characteristics. researchgate.net
Furthermore, computational approaches are used to investigate the interactions between functionalized silanes and various substrates. Hirshfeld surface analysis, for example, can be used to study non-covalent supramolecular interactions, which are critical in understanding how silane coupling agents function and how molecules self-assemble. researchgate.net In the development of novel materials, such as organochlorinated xerogels, computational analysis helps to elucidate the role of specific atoms, like chlorine, and their inductive effects on the material's structure and porosity. nih.gov By providing a deeper understanding of structure-property relationships, computational modeling accelerates the rational design of new this compound precursors and materials. elifesciences.orgumich.edu
Application of Green Chemistry Principles in this compound Synthesis and Industrial Processes
The principles of green chemistry are increasingly being applied to the synthesis and industrial use of ethoxysilanes, aiming to reduce environmental impact, improve safety, and increase efficiency. researchgate.netnih.gov A primary focus is the development of alternative synthesis routes that avoid the use of hazardous reagents and minimize waste. mdpi.com
Traditionally, many silicon compounds, including precursors for ethoxysilanes, are produced via routes involving chlorosilanes. mdpi.com These processes often generate harmful byproducts like hydrogen chloride. mdpi.com A major goal of green chemistry in this field is to develop chlorine-free synthesis pathways. researchgate.net One of the most promising alternatives is the direct synthesis of alkoxysilanes from elemental silicon and alcohols. mdpi.com This method, originally explored by Rochow, involves reacting silicon with an alcohol (like ethanol (B145695) for ethoxysilanes) in the presence of a copper catalyst. mdpi.com The products of this reaction are trithis compound (B36694) and hydrogen, avoiding chlorinated intermediates and byproducts. mdpi.com
Recent advancements in this area include mechanochemistry, a solvent-free technique that uses mechanical force to induce chemical reactions. rsc.org A one-stage mechanochemical method has been developed for the direct synthesis of alkoxysilanes. rsc.org In this process, the mechanical activation of silicon in a vibration mill removes the passivating oxide layer and creates a catalytic surface through abrasion with brass grinding bodies, allowing for a direct reaction with alcohol with high conversion rates. rsc.org This approach significantly simplifies the traditional multi-stage process and aligns with green chemistry requirements by eliminating several steps and reducing solvent use. rsc.org
Other green chemistry strategies being explored include:
Use of Greener Solvents: Research is ongoing to replace conventional volatile and toxic organic solvents with more environmentally benign alternatives like ionic liquids or supercritical fluids in silane modification and processing. nih.gov
Catalyst Development: The search for more efficient and recyclable catalysts for direct synthesis reactions is a key research direction. researchgate.net
Atom Economy: Processes are being designed to maximize the incorporation of all starting materials into the final product, reducing waste. The direct synthesis of trithis compound is a good example of a high-atom-economy reaction.
By embracing these principles, the chemical industry aims to make the production and application of ethoxysilanes more sustainable. researchgate.netmdpi.com
Q & A
Q. What experimental methods are recommended for studying the hydrolysis and condensation kinetics of ethoxysilanes?
Hydrolysis and condensation behavior can be analyzed using a controlled acid-catalyzed process. A standard protocol involves mixing ethoxysilane monomers (e.g., TEOS, HEDS, OETS) with HCl, H₂O, and EtOH in a molar ratio of 0.1:2:10:1 under ice-bath conditions, followed by aging at room temperature . Key analytical tools include:
- ²⁹Si{¹H} NMR : To track silanol capping via trimethylsilylation and quantify structural units (linear, branched, cyclic) .
- GPC : To monitor oligomerization progress and molecular weight distribution .
- FTIR : To confirm hydrolysis completion by observing Si–OH (950 cm⁻¹) disappearance and Si–Me (1250 cm⁻¹, 840 cm⁻¹) formation .
Q. How can NMR spectroscopy resolve partial silylation in this compound-modified materials?
Partial silylation efficiency is determined by integrating ¹³C CP MAS NMR signals. For example, in montmorillonite systems, the 56 ppm signal (terminal methyl groups) and 20 ppm residual OSiCH₂CH₃ signal are used to calculate reaction yields. Deconvolution of these peaks reveals the extent of this compound group reactivity per molecule .
Q. What are the key differences in reactivity between methoxy- and ethoxysilanes in polymer applications?
Ethoxysilanes hydrolyze slower than methoxysilanes due to steric hindrance from larger ethoxy groups, making them more suitable for controlled curing in polyurethane (SPUR) systems. However, traditional organotin catalysts (e.g., DBTDL) are ineffective for this compound SPURs, necessitating tin-free alternatives like Catalyst V36 to achieve comparable cure rates .
Advanced Research Questions
Q. How can contradictory data on this compound silylation efficiency be resolved?
Contradictions often arise from incomplete reaction monitoring or variable experimental conditions (e.g., humidity, catalyst loading). A systematic approach includes:
Q. What catalytic strategies enable efficient this compound-based SPUR systems while addressing EH&S concerns?
Tin-free catalysts (e.g., Catalyst V36) are critical for this compound SPURs. Key steps for validation:
- Formulation benchmarking : Compare cure-through rates and mechanical properties (e.g., modulus) against mthis compound systems using standardized SPUR polymers like Tegopac Bond 160 .
- Regulatory alignment : Ensure compatibility with EH&S guidelines by minimizing methanol emissions and avoiding organotin residues .
Q. What methodologies advance the sustainable synthesis of this compound-derived products (e.g., diethyl carbonate from CO₂)?
A closed-loop process using Zr(OEt)₄ and TEOS avoids water formation, producing recyclable disiloxane byproducts. Critical steps:
Q. How do structural variations (e.g., linear vs. cyclic oligomers) in this compound hydrolysis products affect material properties?
Structural analysis via ²⁹Si NMR reveals dominant end-group (Unit a) and linear/cyclic (Units b–d) distributions. For example, TEOS–TMS shows 58.1% Unit a, while HEDS–TMS has 70.6%, correlating with viscosity and crosslink density in sol-gel applications .
Data Analysis and Reporting Best Practices
- Handling raw data : Append large datasets (e.g., GPC chromatograms, NMR spectra) and highlight processed data critical to conclusions in the main text .
- Addressing uncertainties : Quantify instrument error margins (e.g., ±2% in FTIR peak integration) and discuss their impact on reaction yield calculations .
- Ethical reporting : Disclose conflicts of interest (e.g., industry partnerships in catalyst studies) and adhere to journal-specific formatting guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
